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Core Science & Biosynthesis

Foundational

Technical Guide: Deuterated vs. Non-Deuterated Di-o-tolyl Phosphate

Advanced Applications in Quantitation and Mechanistic Toxicology Executive Summary This technical guide provides a rigorous analysis of Di-o-tolyl phosphate (DoCP) , a critical metabolite and marker of organophosphate ex...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Applications in Quantitation and Mechanistic Toxicology

Executive Summary

This technical guide provides a rigorous analysis of Di-o-tolyl phosphate (DoCP) , a critical metabolite and marker of organophosphate exposure, contrasted with its deuterated analog (d-DoCP) . While the non-deuterated form is the analyte of toxicological interest—often serving as a surrogate for neurotoxic Tri-o-cresyl phosphate (ToCP) exposure—the deuterated analog serves two distinct, high-value functions: as a Kinetic Isotope Effect (KIE) probe to elucidate metabolic activation pathways, and as a Stable Isotope Labeled Internal Standard (SIL-IS) for absolute quantification via LC-MS/MS.

Part 1: Chemical & Physical Distinction

The fundamental difference between the two analogs lies in the substitution of protium (


H) with deuterium (

H). This substitution alters mass and vibrational energy without significantly impacting steric geometry or electronic structure, making d-DoCP an ideal "mirror" for the native compound.
Comparative Properties Table
FeatureNon-Deuterated (DoCP)Deuterated (d14-DoCP)Significance
Formula


d14 indicates full deuteration of tolyl rings and methyl groups.
Exact Mass 278.0708 Da292.1587 Da+14 Da shift prevents mass spectral crosstalk (isobaric interference).
Bond Energy


C-D bonds are stronger, resisting enzymatic cleavage (KIE).
Lipophilicity LogP

3.3
LogP

3.28
Nearly identical; ensures co-elution in chromatography.
Role Analyte / Toxicant PrecursorInternal Standard / KIE ProbeThe d-analog corrects for matrix effects in analysis.
Part 2: Mechanistic Toxicology & The Kinetic Isotope Effect

To understand the utility of the deuterated analog, one must understand the toxicity of the non-deuterated parent. DoCP is a hydrolysis product of Tri-o-cresyl phosphate (ToCP) . The neurotoxicity of ToCP (causing Organophosphate-Induced Delayed Neuropathy, or OPIDN) is not intrinsic but acquired through metabolic activation.

The Activation Pathway
  • Hydroxylation: Cytochrome P450 enzymes (CYP1A2, CYP3A4) hydroxylate a methyl group on the tolyl ring.

  • Cyclization: The hydroxylated intermediate undergoes intramolecular cyclization to form Saligenin Cyclic-o-Tolyl Phosphate (SCOTP) .

  • Inhibition: SCOTP irreversibly inhibits Neuropathy Target Esterase (NTE), leading to axonal degeneration.[1]

The Deuterium Blockade (KIE)

Replacing the methyl hydrogens with deuterium (


) introduces a primary Kinetic Isotope Effect . Because the C-D bond has a lower zero-point energy than the C-H bond, the activation energy required for the CYP450 enzyme to abstract the deuterium is significantly higher.
  • Result: The rate of metabolic activation (

    
    ) is much slower than the native rate (
    
    
    
    ).
  • Application: Researchers use deuterated analogs to prove that methyl-hydroxylation is the rate-limiting step in neurotoxin formation.

Visualization: Metabolic Activation & Deuterium Blockade

MetabolicPathway ToCP Tri-o-cresyl Phosphate (Parent) DoCP Di-o-tolyl Phosphate (DoCP) ToCP->DoCP Hydrolysis Inter Hydroxylated Intermediate ToCP->Inter CYP450 Oxidation (C-H Abstraction) DoCP->Inter CYP450 Oxidation SCOTP Saligenin Cyclic-o-Tolyl Phosphate (SCOTP) (NEUROTOXIN) Inter->SCOTP Cyclization (-H2O) Inhibited Inhibited NTE (Axonal Damage) SCOTP->Inhibited Phosphorylation NTE Neuropathy Target Esterase (NTE) NTE->Inhibited Blockade || DEUTERIUM BLOCKADE || (Strong C-D Bond prevents Oxidation) Blockade->Inter

Figure 1: The metabolic activation of o-tolyl phosphates to the neurotoxic SCOTP. Deuteration at the methyl group (C-D3) creates a kinetic barrier at the oxidation step, preventing toxin formation.

Part 3: Analytical Application (LC-MS/MS Quantification)

In drug development and environmental toxicology (e.g., aerotoxic syndrome studies), quantifying DoCP in blood or oil matrices is challenging due to ion suppression . The non-deuterated analyte signal can be artificially reduced by co-eluting matrix components.

The Solution: Stable Isotope Dilution Using d14-DoCP as an Internal Standard (IS) is the gold standard method.

  • Co-elution: d14-DoCP elutes at the exact same retention time as DoCP (or slightly earlier due to the deuterium isotope effect on lipophilicity), ensuring it experiences the exact same matrix suppression.

  • Differentiation: The Mass Spectrometer distinguishes them by mass-to-charge ratio (m/z).

  • Self-Correction: The ratio of Analyte Area / IS Area is used for quantification. If the matrix suppresses the analyte by 50%, it suppresses the IS by 50%, keeping the ratio constant.

Experimental Protocol: LC-MS/MS Quantification

1. Materials:

  • Analyte: Di-o-tolyl phosphate (Standard).[2][3][4]

  • Internal Standard: Di-o-tolyl phosphate-d14 (d14-DoCP).[4]

  • Matrix: Serum, Plasma, or Jet Oil.

2. Stock Preparation:

  • Dissolve d14-DoCP in Acetonitrile to 1 mg/mL.

  • Prepare a working IS solution (e.g., 100 ng/mL).

3. Sample Preparation (Self-Validating Step):

  • Aliquot 100 µL of sample.

  • Spike 10 µL of working IS solution into every sample (Standards, QCs, and Unknowns) before extraction.

  • Why? This corrects for extraction recovery losses.

  • Precipitate proteins with 300 µL cold Acetonitrile. Centrifuge at 10,000 x g for 10 min.

  • Transfer supernatant to LC vial.

4. LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

5. MRM Transitions (Quantification Table):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
DoCP 279.1

135.1 (o-cresol)25Quantifier
DoCP 279.1

91.0 (Tropylium)40Qualifier
d14-DoCP 293.2

142.1 (d7-o-cresol)25Internal Standard
Visualization: LC-MS/MS Workflow

LCMSWorkflow Sample Biological Sample (Contains DoCP) Spike SPIKE Internal Standard (Add d14-DoCP) Sample->Spike Extract Extraction / Protein Precip (Acetonitrile) Spike->Extract Corrects Recovery LC LC Separation (C18 Column) Extract->LC Ionization ESI Source (Ionization) LC->Ionization Co-elution MS1 Q1 Filter Select Parents: 279.1 (DoCP) & 293.2 (d14) Ionization->MS1 Frag Collision Cell (Fragmentation) MS1->Frag MS2 Q3 Filter Select Daughters: 135.1 (DoCP) & 142.1 (d14) Frag->MS2 Data Data Analysis Calculate Ratio: Area(DoCP) / Area(d14) MS2->Data Quantification

Figure 2: Isotope Dilution Mass Spectrometry workflow. The co-processing of the deuterated standard ensures that any error introduced during extraction or ionization is mathematically cancelled out in the final ratio.

References
  • Liyasova, M. S., et al. (2012). "Cresyl Saligenin Phosphate, an Organophosphorus Toxicant, Makes Covalent Adducts with Histidine, Lysine and Tyrosine Residues of Human Serum Albumin." Chemical Research in Toxicology. [Link]

  • Ramsden, J. J. (2013). "Aerotoxic Syndrome: A Comparison of Systems." Journal of Biological Physics and Chemistry.
  • ResolveMass Laboratories. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Technical Guide. [Link]

  • World Health Organization (WHO). "Tricresyl Phosphate." International Programme on Chemical Safety. [Link]

  • PubChem. "Di-o-tolyl-phosphate-d14 Compound Summary." National Library of Medicine. [Link]

Sources

Exploratory

The Critical Role of Di-o-tolyl-phosphate-d14 in Elucidating the Mechanisms of Organophosphate Toxicity

An In-Depth Technical Guide This guide provides a comprehensive overview of the application of Di-o-tolyl-phosphate-d14 in the advanced study of organophosphate (OP) toxicity. Designed for researchers, toxicologists, and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive overview of the application of Di-o-tolyl-phosphate-d14 in the advanced study of organophosphate (OP) toxicity. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to investigating organophosphate-induced neurotoxicity.

The Analytical Challenge in Organophosphate Toxicology

Organophosphorus compounds are a diverse class of chemicals used as pesticides, flame retardants, and industrial fluids.[1][2] While their primary acute toxicity often involves the inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis, a subset of OPs can cause a severe, delayed, and often irreversible neurological condition known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[3][4]

OPIDN is characterized by the distal degeneration of long axons in both the peripheral and central nervous systems, with symptoms appearing weeks after exposure.[3][5] The initiating event for OPIDN is the inhibition and subsequent "aging" of a specific nervous system enzyme called Neuropathy Target Esterase (NTE).[5][6][7][8] Compounds like tri-o-cresyl phosphate (TOCP) are classic examples of OPIDN-inducing agents that do not cause significant cholinergic toxicity but are metabolized into highly neurotoxic compounds.[3][9]

A primary challenge in studying OPIDN is the accurate quantification of these active metabolites in complex biological matrices. The parent compounds are often less toxic than their metabolites, which are formed in vivo.[10][11] For instance, TOCP is metabolized to various products, including di-o-cresyl phosphate (DOCP) and the highly reactive saligenin cyclic-o-tolyl phosphate, which is a potent inhibitor of NTE.[11][12] Accurately measuring these metabolites is fundamental to understanding toxicokinetics, dose-response relationships, and the underlying mechanisms of neurodegeneration.

This is where the analytical precision offered by stable isotope dilution mass spectrometry becomes indispensable.

Di-o-tolyl-phosphate-d14: The Gold Standard for Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides the highest accuracy and precision for quantitative analysis.[13][14][15] The principle relies on introducing a known quantity of a stable, isotopically labeled version of the analyte into the sample at the earliest stage of analysis. This "internal standard" acts as a chemical and physical mimic of the native analyte throughout the entire experimental workflow.

Di-o-tolyl-phosphate-d14 is the deuterium-labeled analog of Di-o-tolyl-phosphate (also known as di-o-cresyl phosphate or DOCP), a key metabolite of neurotoxic tri-aryl phosphates.[16][17] Its properties make it an exemplary internal standard for several reasons:

  • Chemical Equivalence: It behaves identically to the unlabeled DOCP during sample extraction, cleanup, and chromatographic separation.

  • Co-elution: It elutes at the same retention time as the native analyte in liquid chromatography (LC), ensuring that any matrix effects (ion suppression or enhancement) are identical for both compounds.

  • Mass Distinguishability: The 14 deuterium atoms give it a distinct, higher mass that is easily resolved from the native analyte by a mass spectrometer.

By measuring the ratio of the native analyte to the known amount of the added labeled standard, one can precisely calculate the concentration of the native analyte, effectively canceling out any variations in extraction recovery or instrument response.[13][18]

Table 1: Chemical Properties of Di-o-tolyl-phosphate-d14
PropertyValueSource
Chemical Name bis[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl] hydrogen phosphate[17]
Molecular Formula C₁₄HD₁₄O₄P[17][19]
Molecular Weight ~292.33 g/mol [17]
Unlabeled CAS 843-24-3 (for Di-o-tolyl-phosphate)[19]

Mechanistic Insight: The Link Between Metabolism and OPIDN

The development of OPIDN is not caused by the parent OP but by its metabolic activation. The process leading to irreversible nerve damage is multi-step, making the study of its metabolic fate critical.

OPIDN_Mechanism Parent_OP Parent Organophosphate (e.g., Tri-o-cresyl Phosphate) Metabolism Phase I Metabolism (Cytochrome P450) Parent_OP->Metabolism In vivo Metabolite Di-o-tolyl-phosphate (DOCP) Metabolism->Metabolite Active_Metabolite Cyclic Metabolite (e.g., Saligenin cyclic-o-tolyl phosphate) Metabolite->Active_Metabolite Cyclization NTE Neuropathy Target Esterase (NTE) Active_Metabolite->NTE Inhibition Inhibited_NTE Inhibited NTE (Phosphorylated) NTE->Inhibited_NTE Aged_NTE 'Aged' Inhibited NTE (Irreversible) Inhibited_NTE->Aged_NTE Aging Reaction (Loss of o-cresyl group) OPIDN Axonal Degeneration (OPIDN) Aged_NTE->OPIDN Downstream Cascade

Caption: Metabolic activation and NTE inhibition pathway leading to OPIDN.

Quantifying Di-o-tolyl-phosphate (DOCP) using its deuterated standard provides a robust biomarker for the metabolic load produced from a parent compound like TOCP.[12] This measurement is crucial for establishing the toxicokinetic profile, determining the rate of metabolic activation, and correlating the concentration of neurotoxic metabolites with the severity of neurological damage observed in animal models.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust, self-validating system for the quantification of Di-o-tolyl-phosphate in biological samples using Di-o-tolyl-phosphate-d14 as an internal standard. The inclusion of the standard at the outset ensures the integrity of the entire process.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample Collection (Plasma, Urine, Tissue Homogenate) Spike 2. Internal Standard Spiking (Add known amount of Di-o-tolyl-phosphate-d14) Sample->Spike Extraction 3. Liquid-Liquid or Solid-Phase Extraction (SPE) Spike->Extraction Evaporation 4. Solvent Evaporation & Reconstitution Extraction->Evaporation LCMS 5. LC-MS/MS Analysis (Separation & Detection) Evaporation->LCMS Integration 6. Peak Area Integration (Analyte & Internal Standard) LCMS->Integration Calculation 7. Concentration Calculation (Using Analyte/IS Ratio) Integration->Calculation Result 8. Final Quantified Result (ng/mL or ng/g) Calculation->Result

Caption: Experimental workflow for metabolite quantification using isotope dilution.

Step-by-Step Methodology
  • Sample Homogenization & Spiking:

    • Accurately weigh or measure the biological sample (e.g., 100 mg of nerve tissue or 100 µL of plasma).

    • If solid, homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).

    • Crucial Step: Add a precise volume of a known concentration of Di-o-tolyl-phosphate-d14 stock solution (e.g., 10 µL of 1 µg/mL solution) to the homogenate/plasma. Vortex briefly. This step ensures the internal standard is subjected to all subsequent variations.

  • Protein Precipitation & Extraction:

    • Add 4 volumes of ice-cold acetonitrile to the sample to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Carefully transfer the supernatant to a new tube. This supernatant contains the analytes and the internal standard.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., a C18 cartridge) with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analytes with a high-percentage organic solvent (e.g., 100% acetonitrile or methanol).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the mobile phase starting condition (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard.

Table 2: Illustrative LC-MS/MS Parameters for MRM Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Di-o-tolyl-phosphate 277.1183.125
Di-o-tolyl-phosphate-d14 (IS) 291.2194.125

Note: These values are illustrative and must be optimized for the specific instrument used.

Conclusion: Enabling High-Fidelity Research

References

  • Randall, J. C., & Lotti, M. (2021). The role of neurotoxic esterase (NTE) in the prevention and potentiation of organophosphorus-induced delayed neurotoxicity (OPIDN). Chemico-Biological Interactions, 337, 109395. [Link]

  • Glynn, P. (2006). A mechanism for organophosphate-induced delayed neuropathy. Toxicology Letters, 162(1), 94-97. [Link]

  • Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological Reviews, 24(1), 37-49. [Link]

  • Moretto, A., & Lotti, M. (1998). Organophosphate-induced delayed polyneuropathy. Toxicology, 128(3), 183-191. [Link]

  • Richardson, R. J., et al. (2013). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). In Neuropathology of Drug Addictions and Substance Misuse (pp. 638-649). Elsevier. [Link]

  • Kuklenyik, Z., et al. (2004). Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification. Journal of Chromatography B, 806(2), 275-284. [Link]

  • Glynn, P. (2003). NTE: one target protein for different toxic syndromes with distinct mechanisms?. Bioessays, 25(8), 742-745. [Link]

  • Calafat, A. M., et al. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. Journal of Analytical Toxicology, 45(1), 26-33. [Link]

  • Senanayake, N., & Karalliedde, L. (1987). Delayed neuropathy due to organophosphate insecticide injection in an attempt to commit suicide. The Ceylon Medical Journal, 32(2), 95-98. [Link]

  • Acharya, H., et al. (2016). Organophosphorus agent induced delayed neuropathy: a case report. International Journal of Research in Medical Sciences, 4(3), 949-951. [Link]

  • Ospina, M., et al. (2023). Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine. Chemosphere, 339, 139632. [Link]

  • National Pesticide Information Center. (2011). Organophosphate Insecticides. Retrieved from [Link]

  • Eto, M., et al. (1962). Metabolic Formation of Saligenin Cyclic Phosphates from o-Tolyl Phosphates. Agricultural and Biological Chemistry, 26(9), 630-632. [Link]

  • Nomeir, A. A., & Abou-Donia, M. B. (1986). Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Distribution, excretion, and metabolism in male cats after a single, dermal application. Drug Metabolism and Disposition, 14(5), 546-553. [Link]

  • Su, G., et al. (2021). First insights in the metabolism of phosphate flame retardants and plasticizers using human liver fractions. Environmental Science & Technology, 55(15), 10459-10469. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 139025844, Di-o-tolyl-phosphate-d14. Retrieved from [Link].

  • Somkuti, S. G., et al. (1987). Disposition, elimination, and metabolism of tri-o-cresyl phosphate following daily oral administration in Fischer 344 male rats. Toxicology and Applied Pharmacology, 89(1), 45-56. [Link]

  • Sudakin, D. L. (2011). Dialkyl phosphates as biomarkers of organophosphates: the current divide between epidemiology and clinical toxicology. Clinical Toxicology, 49(9), 791-799. [Link]

  • Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. (2000). ORGANOPHOSPHATES. Retrieved from [Link]

  • Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics, 11(10), 868. [Link]

Sources

Foundational

Di-o-tolyl-phosphate-d14 molecular weight and formula C14H15O4P

Synthesis, Characterization, and Quantitation Applications in Toxicology Executive Summary Di-o-tolyl phosphate (DoTP) is a critical hydrolytic metabolite of Tri-o-cresyl phosphate (ToCP) , a neurotoxic organophosphate f...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Quantitation Applications in Toxicology

Executive Summary

Di-o-tolyl phosphate (DoTP) is a critical hydrolytic metabolite of Tri-o-cresyl phosphate (ToCP) , a neurotoxic organophosphate frequently cited in aerotoxic syndrome and occupational toxicology. Accurate quantitation of DoTP in biological matrices requires the use of a stable isotope-labeled internal standard (SIL-IS) to correct for ionization suppression and extraction variability.

This guide details the technical specifications, synthesis logic, and LC-MS/MS application of Di-o-tolyl-phosphate-d14 , the fully deuterated ring-analog of DoTP.

Part 1: Chemical Identity & Molecular Specifications[1]

Critical Distinction: The user query references the formula C14H15O4P. This corresponds to the native (unlabeled) analyte. The d14 variant contains 14 deuterium atoms, significantly altering its mass and formula.

Comparative Technical Table
FeatureNative Di-o-tolyl Phosphate (DoTP)Di-o-tolyl-phosphate-d14 (DoTP-d14)
CAS Registry 35787-74-7N/A (Custom Synthesis)
Chemical Formula


Exact Mass (Monoisotopic) 278.0708 Da292.1587 Da
Molecular Weight 278.24 g/mol ~292.33 g/mol
Structure Description Phosphoric acid diester with two ortho-methylphenyl groups.Two ortho-methylphenyl groups with fully deuterated rings and methyls (

-tolyl).
pKa ~1.5 (Phosphate hydroxyl)~1.5 (negligible isotope effect on pKa)
Role Target Analyte / MetaboliteInternal Standard (IS)

Scientist's Note: The single Hydrogen remaining in the d14 formula (


) is the acidic proton on the phosphate group. This proton is exchangeable with the solvent (water/methanol) and is therefore not deuterated in the stable formula definition, as it would instantly swap back to H in an aqueous mobile phase.
Part 2: Biological Context & Metabolic Origin

To understand the necessity of DoTP-d14, one must understand the metabolic pathway of its parent, Tri-o-cresyl phosphate (ToCP). ToCP requires metabolic activation by Cytochrome P450 to exert neurotoxicity (OPIDN - Organophosphate-Induced Delayed Neuropathy).

Figure 1: Metabolic Pathway of Tricresyl Phosphate

This diagram illustrates the hydrolysis of ToCP into DoTP and the activation pathway leading to the neurotoxic saligenin cyclic intermediate.

TCP_Metabolism cluster_legend Pathway Key TCP Tri-o-cresyl Phosphate (ToCP) CYP CYP450 (Liver) TCP->CYP Oxidation DoTP Di-o-tolyl Phosphate (DoTP) (Major Metabolite) TCP->DoTP Hydrolysis (Paraoxonase/Esterase) Hydroxylated Hydroxymethyl-ToCP CYP->Hydroxylated Cyclic Saligenin Cyclic o-Tolyl Phosphate (Neurotoxic) Hydroxylated->Cyclic Cyclization (- o-Cresol) Cyclic->DoTP Detoxification/Breakdown Excretion Urinary Excretion (Biomarker) DoTP->Excretion key1 Blue: Parent key2 Red: Toxic Intermediate key3 Green: Target Analyte

Caption: Metabolic divergence of ToCP. While the cyclic phosphate drives neurotoxicity, DoTP represents the stable hydrolytic metabolite suitable for exposure monitoring.

Part 3: Synthesis & Stability Logic

The synthesis of the d14 standard is non-trivial due to the need for high isotopic purity (>99% D) to prevent "M-1" signal contribution to the native analyte channel.

Synthesis Protocol (Conceptual)
  • Precursor: Start with o-Cresol-d7 (fully deuterated ring and methyl group).

  • Phosphorylation: React 2 equivalents of o-Cresol-d7 with 1 equivalent of Phosphorus Oxychloride (

    
    ) in the presence of a catalyst (
    
    
    
    or Lewis acid).
    • Reaction:

      
      
      
  • Hydrolysis: The resulting phosphorochloridate is hydrolyzed carefully to yield the phosphate diester.

    • Reaction:

      
      
      

Self-Validating Stability Check: Phosphate diesters are generally stable, but they can undergo hydrolysis to mono-esters (Mono-o-tolyl phosphate) under highly acidic or basic conditions.

  • Storage: Store DoTP-d14 in acetonitrile at -20°C.

  • QC Check: Monitor for the appearance of Mono-o-tolyl-d7 (approx MW 195) in LC-MS to assess standard degradation.

Part 4: Advanced Analytical Protocol (LC-MS/MS)

This section outlines a robust quantitation method for human plasma or urine.

1. Sample Preparation (Liquid-Liquid Extraction)

We utilize LLE (Liquid-Liquid Extraction) over SPE (Solid Phase Extraction) for DoTP to maximize recovery of the acidic phosphate diester while excluding neutral lipids.

  • Step 1: Aliquot 200 µL Plasma/Urine.

  • Step 2 (Internal Standard): Spike 20 µL of DoTP-d14 working solution (100 ng/mL). Vortex 10s.

  • Step 3 (Acidification): Add 200 µL 0.1M Formic Acid. Rationale: Protonates the phosphate (pKa ~1.5), rendering it neutral/hydrophobic to drive it into the organic layer.

  • Step 4 (Extraction): Add 1.5 mL MTBE (Methyl tert-butyl ether). Shake vigorously for 10 min.

  • Step 5: Centrifuge (4000g, 5 min). Transfer supernatant to a glass tube.

  • Step 6: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL 50:50 Methanol:Water.
    
2. LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

    • Why Negative? Phosphate esters readily deprotonate to form

      
      . Positive mode is significantly less sensitive for acidic phosphates.
      
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (pH neutral).

    • B: Methanol or Acetonitrile.

    • Note: Avoid strong acids in mobile phase which suppress negative ionization.

3. MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Rationale
DoTP (Native) 277.1

96.9

20Characteristic Phosphate fragment
DoTP (Native) 277.1

107.1

25Loss of cresol moiety (Confirmatory)
DoTP-d14 (IS) 291.2

96.9

20Phosphate fragment (Unlabeled P-O core)
DoTP-d14 (IS) 291.2

114.1

25Loss of deuterated cresol
Figure 2: Analytical Workflow & Logic

This diagram details the flow from sample to data, highlighting the critical role of the d14 standard in error correction.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Spike Spike IS: DoTP-d14 Sample->Spike Acid Acidify (pH < 2) Protonate Phosphate Spike->Acid LLE LLE Extraction (MTBE) Acid->LLE LC LC Separation (C18 Column) LLE->LC ESI ESI Negative Mode [M-H]- LC->ESI Q1 Q1 Filter 277 (Nat) / 291 (d14) ESI->Q1 Q3 Q3 Detection 97 (Phosphate Ion) Q1->Q3 Data Ratio Calculation: Area(Nat) / Area(d14) Q3->Data

Caption: Workflow ensuring precise quantitation. The d14 IS co-elutes and corrects for matrix suppression at the ESI source.

Part 5: Deuterium Isotope Effect on Chromatography

Researchers must be aware of the Deuterium Isotope Effect in Reverse Phase LC.

  • Phenomenon: C-D bonds are slightly shorter and less polarizable than C-H bonds. This makes the deuterated molecule slightly less lipophilic in interaction with the C18 stationary phase, but volume effects often dominate.

  • Observation: DoTP-d14 may elute slightly earlier (0.05 - 0.1 min) than native DoTP.

  • Impact: This separation is usually negligible but ensures that the IS is not suppressing the signal of the analyte if they are not perfectly co-eluting. However, for MRM, the mass difference (14 Da) is sufficient to prevent cross-talk.

References
  • World Health Organization (WHO). (1990). Tricresyl Phosphate.[1][2][3][4][5][6] International Programme on Chemical Safety (IPCS) Environmental Health Criteria 110. Link

  • Schopfer, L. M., et al. (2010). Biomarkers of exposure to organophosphorus poisons: A new motif for covalent binding to tyrosine in proteins that have no active site serine. Chemical Research in Toxicology, 23(7). Link

  • Centers for Disease Control and Prevention (CDC). (2017). Biomonitoring Summary: Organophosphorus Insecticides: Dialkyl Phosphate Metabolites. Link

  • Santa Cruz Biotechnology. Di-o-tolyl-phosphate Product Data (CAS 35787-74-7). (Used for physical property verification). Link

Sources

Exploratory

Technical Guide: Stability of Deuterated Organophosphate Metabolites in Storage

Executive Summary The reliability of biomonitoring data for organophosphate (OP) exposure hinges on the integrity of dialkyl phosphate (DAP) metabolites. While deuterated analogs (e.g., DEP-d10, DMP-d6) are the gold stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reliability of biomonitoring data for organophosphate (OP) exposure hinges on the integrity of dialkyl phosphate (DAP) metabolites. While deuterated analogs (e.g., DEP-d10, DMP-d6) are the gold standard for Isotope Dilution Mass Spectrometry (IDMS), their stability is not absolute. This guide details the physicochemical mechanisms of degradation, validated storage protocols, and the specific handling required to maintain the isotopic integrity of these critical internal standards.

Part 1: The Physicochemical Basis of Stability

To ensure stability, one must understand the degradation pathways. Deuterated DAP metabolites are structurally identical to their native counterparts, differing only in mass and vibrational energy of the C-D bonds.

The Kinetic Isotope Effect (KIE) & Storage

While the Primary Kinetic Isotope Effect renders C-D bonds up to 7-10 times stronger than C-H bonds against metabolic cleavage (e.g., CYP450 oxidation), this offers limited protection against hydrolysis —the primary storage threat.

  • Hydrolysis: The phosphate ester bond (P-O-C) is susceptible to nucleophilic attack by water. This reaction is pH-dependent and enzyme-mediated. Deuteration on the alkyl chain (the "R" group) does not significantly sterically hinder the phosphorus center from hydrolytic attack.

  • Oxidation: Thio-analogs (e.g., DMDTP, DEDTP) are prone to oxidative desulfuration (P=S

    
     P=O), converting them into their oxygenated counterparts (e.g., DEDTP 
    
    
    
    DETP).
The Deuterium Integrity Challenge (H/D Exchange)

A critical, often overlooked risk is Hydrogen-Deuterium Exchange .

  • Safe Zone: Deuteriums attached to the alkyl carbons (e.g., -O-CD2-CD3) are non-exchangeable under standard storage conditions.

  • Danger Zone: If the deuterated standard is dissolved in protic solvents (methanol, water) at extreme pH, acid-catalyzed exchange could theoretically occur over long periods, though this is rare for simple alkyl phosphates.

  • Immediate Exchange: The acidic proton on the phosphate hydroxyl group (-P(O)OH) will exchange immediately with the solvent (H2O/D2O). This is expected and does not affect mass spectrometry quantification as long as the alkyl-deuteriums remain intact.

Visualization: Degradation Pathways

The following diagram illustrates the stability pressures acting on a deuterated metabolite (e.g., Diethyl Phosphate-d10).

StabilityPathways DAP Deuterated DAP (e.g., DEP-d10) Hydrolysis Hydrolysis (Ester Cleavage) DAP->Hydrolysis Primary Loss Pathway Oxidation Oxidation (Desulfuration P=S -> P=O) DAP->Oxidation Thio-analogs only Stable Stable Quantification DAP->Stable Cryopreservation (-80°C) Enzymatic Enzymatic Activity (Phosphatases/Glucuronidases) Enzymatic->Hydrolysis Temp Temperature > -20°C Temp->Hydrolysis Temp->Enzymatic pH pH Extremes (<3 or >9) pH->Hydrolysis Matrix Matrix (Bacteria/Enzymes) Matrix->Enzymatic

Figure 1: Critical degradation pathways for deuterated organophosphate metabolites. Hydrolysis and enzymatic cleavage are the primary threats, accelerated by temperature and pH extremes.

Part 2: Validated Storage Protocols

This protocol is synthesized from CDC laboratory procedure manuals and peer-reviewed stability studies. It adopts a "Cryopreservation First" approach.

Matrix Management (Urine)

DAP metabolites are acidic (pKa ~1-2). In urine, they exist as anions.

  • Preservatives: Avoid bacteriostatic agents like boric acid if possible, as they can interfere with certain analytical columns or derivatization agents.

  • Acidification: While acidification (acetic acid) can stabilize some analytes, it may catalyze the hydrolysis of others (especially conjugates).

  • Recommendation: No chemical preservative. Rely on immediate temperature control.

The "Cold Chain" Workflow

The following workflow ensures the integrity of both the native analyte and the deuterated internal standard (IS). Note that the IS is typically added after thawing, just before analysis, to correct for extraction losses.

StorageWorkflow Collection Sample Collection (Sterile Cup) Aliquot Aliquot Immediately (Avoid Freeze-Thaw) Collection->Aliquot < 1 hour Freeze Cryopreservation (-80°C preferred) Aliquot->Freeze Rapid Thaw Thaw (4°C or RT) Mix Vortex Freeze->Thaw On Demand Spike Spike Deuterated IS (Correction Anchor) Thaw->Spike Critical Step Lyophilize Lyophilization (Remove Water) Spike->Lyophilize Analysis Derivatization & GC-MS/MS or LC-MS/MS Lyophilize->Analysis

Figure 2: Optimal sample processing workflow. Adding the Deuterated IS immediately after thawing ensures it experiences the same extraction losses as the native analyte.

Stability Data Summary

The following table summarizes stability thresholds for DAP metabolites (Native and Deuterated behave identically in these conditions).

Storage ConditionDurationStability StatusNotes
Room Temp (20°C) < 24 HoursRisk Significant degradation of DEDTP; others stable.
Refrigerated (4°C) < 7 DaysAcceptable Microbial growth may begin to alter matrix.
Freezer (-20°C) 1-6 MonthsModerate Acceptable for short studies. DEDTP may degrade.
Deep Freeze (-80°C) > 1 YearOptimal Gold standard. Negligible hydrolysis.
Freeze/Thaw > 3 CyclesCritical Failure Physical shear and temp shifts degrade matrix and analytes.

Part 3: Handling Deuterated Internal Standards

The stability of the pure deuterated standard (before spiking) is distinct from the stability of the metabolite in urine.

Stock Solution Stability
  • Solvent: Store stock solutions of deuterated DAPs in Acetonitrile or Methanol . Avoid water for long-term stock storage to prevent slow hydrolysis.

  • Temperature: Store stocks at -20°C or lower.

  • Container: Use amber glass vials with PTFE-lined caps. Polypropylene can absorb hydrophobic OPs, though DAPs are relatively polar. Glass is safer to prevent adsorption losses.

Analytical "Self-Validation"

To verify that your deuterated standard has not degraded or exchanged deuterium:

  • Isotopic Purity Check: Run a "blanks + IS" sample. Check for signals at the native mass transition. If your DEP-d10 standard shows a significant peak at the DEP-d0 (native) mass, your standard has either degraded or contained impurities.

  • Response Ratio Monitoring: Track the absolute area counts of your Internal Standard across the batch. A drop in IS area >30% compared to the calibration block indicates matrix suppression or extraction failure, but a consistent drop across all samples suggests IS stock degradation.

Part 4: References

  • Centers for Disease Control and Prevention (CDC). (2003). Laboratory Procedure Manual: Urinary Dialkylphosphate Metabolites (Method No. 4006.02). Available at: [Link]

  • Bravo, R., et al. (2004). "Stability of dialkyl phosphate metabolites of organophosphorus pesticides in human urine." Journal of Exposure Science & Environmental Epidemiology, 14, 249–259.[1] Available at: [Link]

  • Schindler, B. K., et al. (2009). "Stability of organophosphate metabolites in urine samples—Implications for study design." International Journal of Hygiene and Environmental Health, 212(4), 438-447.

Sources

Foundational

Di-o-cresyl phosphate-d14: Technical Specifications, Synthesis, and Bioanalytical Applications

Executive Summary Di-o-cresyl phosphate-d14 (DoCP-d14) is a stable isotope-labeled analog of di-o-cresyl phosphate, the primary metabolite of the neurotoxic organophosphate Tri-o-cresyl phosphate (TOCP) . It serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-o-cresyl phosphate-d14 (DoCP-d14) is a stable isotope-labeled analog of di-o-cresyl phosphate, the primary metabolite of the neurotoxic organophosphate Tri-o-cresyl phosphate (TOCP) . It serves as a critical Internal Standard (IS) in clinical toxicology and forensic bioanalysis. Its primary application is the quantification of TOCP exposure biomarkers in biological matrices (urine, plasma) via Isotope Dilution Mass Spectrometry (IDMS), ensuring precision by compensating for matrix effects and ionization suppression.

Part 1: Chemical Identity and Specifications

The accurate identification of DoCP-d14 relies on understanding its deuterated structure relative to the unlabeled metabolite. The "d14" designation indicates the complete deuteration of both o-cresyl rings.

Nomenclature and Synonyms
  • IUPAC Name: Bis(2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl) hydrogen phosphate

  • Common Synonyms:

    • Di-o-tolyl phosphate-d14

    • Bis(2-methylphenyl) hydrogen phosphate-d14

    • Phosphoric acid, bis(2-methylphenyl) ester-d14

  • Abbreviation: DoCP-d14

Technical Data Table
PropertySpecification
CAS Number (Unlabeled) 35787-74-7
CAS Number (Labeled) Not formally assigned (Referenced as PubChem CID 139025844)
Chemical Formula

Molecular Weight 292.33 g/mol (vs. 278.24 g/mol for unlabeled)
Solubility Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.
pKa ~1.5 (First ionization of phosphate diester)
SMILES (Isomeric) [2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OP(=O)(O)OC2=C(C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Part 2: Metabolic Context and Toxicology

Understanding the provenance of Di-o-cresyl phosphate is essential for interpreting its presence in biological samples. It is a detoxification product of TOCP, a compound historically associated with "Ginger Jake" paralysis (Organophosphate-Induced Delayed Neuropathy, OPIDN).

Mechanism of Action

TOCP itself is a pro-toxin. It requires metabolic activation by Cytochrome P450 enzymes to form the neurotoxic agent Saligenin Cyclic o-Tolyl Phosphate (SCOTP) . Further hydrolysis leads to the formation of Di-o-cresyl phosphate (DoCP), which is excreted in urine.

Pathway Visualization

The following diagram illustrates the metabolic bio-activation and subsequent detoxification pathways.

TOCP_Metabolism TOCP Tri-o-cresyl Phosphate (TOCP) SCOTP Saligenin Cyclic o-Tolyl Phosphate (SCOTP) [Neurotoxic Intermediate] TOCP->SCOTP CYP450 Activation (Hydroxylation & Cyclization) DoCP Di-o-cresyl Phosphate (DoCP) [Urinary Metabolite] TOCP->DoCP Direct Dearylation (Minor Pathway) SCOTP->DoCP Hydrolysis (Detoxification) Excretion Renal Excretion (Urine) DoCP->Excretion

Figure 1: Metabolic pathway of Tri-o-cresyl phosphate (TOCP) showing the formation of the neurotoxic intermediate SCOTP and the stable urinary metabolite Di-o-cresyl phosphate.

Part 3: Synthesis and Production

The synthesis of the deuterated standard requires high-isotopic-purity precursors to prevent "cross-talk" (spectral overlap) with the analyte.

Synthetic Route[1][2]
  • Precursor: o-Cresol-d7 (

    
    , >98% atom % D).
    
  • Reagent: Phosphorus Oxychloride (

    
    ).[1]
    
  • Reaction:

    
    
    
    
    

Critical Control Point: The stoichiometry must be strictly controlled (2:1 molar ratio of cresol to


) to minimize the formation of Tri-o-cresyl phosphate-d21 (triester) or Mono-o-cresyl phosphate-d7 (monoester).

Part 4: Experimental Protocols (Bioanalysis)

Application: LC-MS/MS Internal Standard

DoCP-d14 is used to normalize data for extraction efficiency and matrix effects in urine analysis.

1. Sample Preparation (Urine)
  • Stabilization: Upon collection, treat urine with a phosphatase inhibitor cocktail (e.g., sodium fluoride/orthovanadate) to prevent post-sampling hydrolysis of conjugated metabolites.

  • Extraction:

    • Aliquot 200 µL of urine.

    • Spike with 20 µL of DoCP-d14 Internal Standard solution (1 µg/mL in MeOH).

    • Add 200 µL of Ammonium Acetate buffer (pH 5.0) to protonate the phosphate group (

      
      ).
      
    • Perform Liquid-Liquid Extraction (LLE) using 3 mL of Ethyl Acetate or MTBE.

    • Vortex (5 min) and Centrifuge (3000 x g, 5 min).

    • Evaporate supernatant to dryness and reconstitute in 100 µL Mobile Phase.

2. LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
DoCP (Unlabeled) 277.1

107.125Loss of cresyl group (

)
DoCP-d14 (IS) 291.1

114.125Loss of deuterated cresyl group (

)

Note: The mass shift of +14 Da in the precursor (277 → 291) and +7 Da in the product ion (107 → 114) confirms the presence of two deuterated rings in the parent and one in the fragment.

References

  • PubChem. (n.d.). Di-o-tolyl-phosphate-d14 (CID 139025844). National Library of Medicine. Retrieved from [Link]

  • Somkuti, S. G., & Abou-Donia, M. B. (1990). Disposition, elimination, and metabolism of tri-o-cresyl phosphate following daily oral administration in Fischer 344 male rats. Archives of Toxicology. Retrieved from [Link]

  • World Health Organization. (1990). Tricresyl Phosphate (Environmental Health Criteria 110).[2] International Programme on Chemical Safety. Retrieved from [Link]

  • Schindler, B. K., et al. (2009). Biomonitoring of organophosphate flame retardants and plasticizers: development of an analytical method for metabolites in human urine. Journal of Chromatography B. (Contextual reference for DoCP extraction methods).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Biomonitoring of Neurotoxic Organophosphates

Topic: Di-o-tolyl-phosphate-d14 Sample Preparation Protocol for Urine Analysis Content Type: Application Note & Detailed Protocol Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists Determinatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Di-o-tolyl-phosphate-d14 Sample Preparation Protocol for Urine Analysis Content Type: Application Note & Detailed Protocol Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists

Determination of Di-o-tolyl Phosphate (DoTP) in Human Urine via Isotope Dilution LC-MS/MS

Executive Summary & Scientific Rationale

The accurate quantification of Di-o-tolyl phosphate (DoTP) —also known as Di-o-cresyl phosphate (DoCP)—is critical for assessing exposure to Tri-o-cresyl phosphate (ToCP) , a neurotoxic organophosphate found in jet engine lubricants and flame retardants. ToCP exposure is linked to "Aerotoxic Syndrome" and delayed neuropathy (OPIDN).

This protocol utilizes Di-o-tolyl-phosphate-d14 (DoTP-d14) as a stable isotope internal standard (IS). The selection of a d14-labeled IS is not arbitrary; it provides complete compensation for matrix effects, extraction efficiency variances, and ionization suppression in electrospray ionization (ESI), which are notoriously high in urine matrices.

Key Mechanistic Insight: ToCP requires metabolic activation to exert neurotoxicity. The hepatic cytochrome P450 system hydroxylates a methyl group, leading to the formation of Saligenin Cyclic-o-Tolyl Phosphate (CBDP) , the active neurotoxic agent. DoTP is a stable downstream metabolite of this pathway, making it the ideal biomarker for retrospective exposure analysis.

Metabolic Pathway & Target Analysis

Understanding the biological origin of the analyte is essential for data interpretation. The following diagram illustrates the metabolic conversion of ToCP to the target analyte DoTP.

ToCP_Metabolism cluster_legend Legend ToCP Tri-o-cresyl Phosphate (ToCP) Parent Compound Int1 Hydroxylated Intermediate ToCP->Int1 CYP450 (Hydroxylation) CBDP Saligenin Cyclic-o-Tolyl Phosphate (CBDP) *Neurotoxic Active* Int1->CBDP Cyclization (- o-Cresol) DoTP Di-o-tolyl Phosphate (DoTP) *Target Biomarker* CBDP->DoTP Hydrolysis (+ H2O) key Red: Toxic Agent | Green: Analytical Target

Caption: Metabolic activation of ToCP to the neurotoxic CBDP and subsequent hydrolysis to the stable urinary biomarker DoTP.

Materials & Reagents
  • Analyte: Di-o-tolyl phosphate (DoTP/DoCP).

  • Internal Standard: Di-o-tolyl-phosphate-d14 (DoTP-d14). Note: Ensure isotopic purity >98% to prevent contribution to the native channel.

  • Enzyme:

    
    -Glucuronidase (Helix pomatia or E. coli). Rationale: While phosphate diesters are often excreted unchanged, phenolic metabolites can conjugate. Deconjugation ensures total phosphate measurement.
    
  • SPE Cartridges: Weak Anion Exchange (WAX) (e.g., Oasis WAX or Strata-X-AW). Rationale: DoTP is acidic (pKa ~1-2). WAX provides superior selectivity over C18 by utilizing ionic interactions, allowing aggressive washing of neutral matrix interferences.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.

Experimental Protocol
4.1 Sample Pre-treatment
  • Thawing: Thaw urine samples at 4°C. Vortex for 30 seconds to resuspend sediments.

  • Normalization: Measure Specific Gravity (SG) or Creatinine. Crucial: Spot urine concentrations vary by hydration status. Normalization is mandatory for longitudinal comparison.

  • Aliquot: Transfer 1.0 mL of urine into a clean glass tube.

4.2 Internal Standard Addition & Hydrolysis
  • Spike: Add 20 µL of DoTP-d14 working solution (100 ng/mL in MeOH).

    • Why here? Adding IS before any manipulation allows it to track losses during hydrolysis and extraction.

  • Buffer: Add 1.0 mL of 1M Ammonium Acetate buffer (pH 5.0).

  • Enzyme: Add 20 µL

    
    -Glucuronidase.
    
  • Incubation: Seal and incubate at 37°C for 12 hours (overnight).

    • Quality Check: Verify pH is between 4.5–5.5 for optimal enzyme activity.

4.3 Solid Phase Extraction (WAX)

This step is the "cleanup engine" of the protocol.

  • Conditioning:

    • 2 mL MeOH

    • 2 mL Water

  • Loading: Load the hydrolyzed sample (~2 mL) onto the WAX cartridge at a slow flow rate (~1 mL/min).

  • Washing (Critical):

    • Wash 1: 2 mL 2% Formic Acid in Water. (Removes neutrals and bases; keeps DoTP ionized/bound).

    • Wash 2: 2 mL MeOH. (Removes hydrophobic neutrals/lipids).

  • Elution:

    • Elute with 2 mL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism: The high pH neutralizes the anion exchange sites on the sorbent, releasing the acidic DoTP.

  • Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex well.

Instrumental Analysis (LC-MS/MS)[1][2]
5.1 Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5).

  • Mobile Phase B: Methanol (or Acetonitrile).

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: Linear ramp to 95% B

    • 4.0-5.0 min: Hold 95% B

    • 5.1 min: Re-equilibrate to 10% B.

5.2 Mass Spectrometry Parameters

Operate in Negative Electrospray Ionization (ESI-) mode. Phosphate metabolites ionize efficiently as [M-H]-.

Table 1: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
DoTP (Native) 277.1 169.0 3022Quantifier
277.1107.03028Qualifier
DoTP-d14 (IS) 291.2 176.1 3022Quantifier
  • Note: The transition 277 -> 107 corresponds to the o-cresol fragment. The transition 277 -> 169 corresponds to the loss of one cresol group (Di-o-tolyl phosphate minus o-cresol).

Workflow Visualization

The following diagram summarizes the analytical workflow, emphasizing the critical control points (IS addition and SPE Wash).

Workflow Sample Urine Sample (1.0 mL) Spike Add IS: DoTP-d14 Sample->Spike Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 37°C) Spike->Hydrolysis Equilibration SPE_Load SPE Loading (WAX Cartridge) Hydrolysis->SPE_Load SPE_Wash SPE Wash 1. Formic Acid (Acidic Wash) 2. Methanol (Organic Wash) SPE_Load->SPE_Wash Remove Matrix SPE_Elute Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Release Analyte LCMS LC-MS/MS Analysis (ESI Negative Mode) SPE_Elute->LCMS Quantification

Caption: Step-by-step extraction workflow utilizing Weak Anion Exchange (WAX) for maximum purity.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation :

  • Linearity: Construct a calibration curve (0.1 – 100 ng/mL) using analyte/IS area ratios.

    
     must be > 0.99.
    
  • Recovery Check: Compare the area of DoTP-d14 in extracted samples vs. DoTP-d14 spiked into clean solvent. Low recovery (<50%) indicates matrix suppression or SPE loss.

  • Isomeric Separation: Ensure the LC method separates Di-o-tolyl phosphate from its isomers (Di-m-tolyl and Di-p-tolyl). While mass transitions are identical, retention times will differ slightly on C18 columns.

References
  • Centers for Disease Control and Prevention (CDC). (2020).[1][2] Laboratory Procedure Manual: Flame Retardants and OP Pesticides in Urine.[1][2] Method FR-K-R-MET-508.[2] Link

  • Kubwabo, C., et al. (2016).[3] "Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry (UPLC–MS/MS)." Journal of Chromatography B, 1014, 24-30.[3] Link

  • Schindler, B. K., et al. (2013). "Biomonitoring of tricresyl phosphate: Pilot study on the elimination of metabolites in human urine." Toxicology Letters, 219(1), 34-39. Link

  • World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110).Link

Sources

Application

extraction of Di-o-tolyl phosphate from jet engine oil mist

Application Note & Protocol Quantitative Extraction and Analysis of Di-ortho-tolyl Phosphate (DoTP) from Jet Engine Oil Mist Introduction: The Imperative for Monitoring Ortho-Aryl Phosphates in Aviation Environments Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Extraction and Analysis of Di-ortho-tolyl Phosphate (DoTP) from Jet Engine Oil Mist

Introduction: The Imperative for Monitoring Ortho-Aryl Phosphates in Aviation Environments

Synthetic jet engine oils are complex formulations engineered for extreme performance, containing a synthetic ester base stock and a proprietary package of additives.[1][2][3] Among these are triaryl phosphates (TAPs), such as tricresyl phosphate (TCP), which are added as anti-wear agents.[4][5] While essential for engine longevity, certain isomers of TCP pose a significant neurotoxic risk.[6][7] The toxicity of TCP is primarily attributed to its ortho-isomers, which can be metabolized in the liver to form highly toxic compounds like cresyl saligenin phosphate (CBDP).[6][8] This metabolite can cause a debilitating condition known as organophosphate-induced delayed neuropathy (OPIDN), characterized by nerve damage and potential paralysis.[8][9][10]

Di-o-tolyl phosphate (DoTP) is one of these neurotoxic ortho-containing isomers. Concerns over crew and passenger health have arisen due to the potential for pyrolyzed engine oil, containing these compounds, to enter the aircraft cabin and flight deck through the engine "bleed air" system, which supplies pressurized air for ventilation.[10][11] Such incidents, often termed "fume events," necessitate robust and reliable methods for the collection and quantification of airborne TAPs to assess exposure risk.

This application note provides a comprehensive, field-proven protocol for the extraction and analysis of Di-o-tolyl phosphate from air samples mimicking jet engine oil mist. The methodology is grounded in established techniques from authoritative bodies such as the National Institute for Occupational Safety and Health (NIOSH) and is optimized for the high sensitivity and specificity required for toxicological risk assessment.[12][13][14] We will detail the entire workflow, from sample collection using solid-phase sorbents to quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), providing the causal logic behind each critical step.

The Complete Analytical Workflow

The accurate quantification of DoTP from a complex aerosol matrix is a multi-stage process. Each stage is critical for ensuring the integrity of the final result. The workflow is designed to isolate the target analyte from the complex oil matrix and potential interferences, pre-concentrate it to detectable levels, and provide unambiguous identification and quantification.

G cluster_0 Sample Collection cluster_1 Sample Preparation & Extraction cluster_2 Analysis & Quantification A Air Sampling via Personal Pump B Sorbent Tube Capture (QFF + XAD-2 Resin) A->B Known Flow Rate C Sorbent Media Transfer B->C Field Sample D Solvent Desorption (Toluene/Acetone) C->D E Ultrasonication D->E F Internal Standard Spiking E->F G GC-MS Analysis F->G Prepared Extract H Data Processing G->H I Quantification & Reporting H->I

Figure 1: High-level workflow for DoTP analysis.

Protocol: Air Sample Collection

The collection of airborne oil mist is the foundational step. The goal is to trap semi-volatile organophosphates from a known volume of air onto a solid sorbent medium. This protocol is adapted from NIOSH Method 5600 for organophosphorus compounds.[12][13][15]

3.1. Causality of Method Selection

  • Sorbent Choice: A two-stage sorbent tube containing a Quartz Fiber Filter (QFF) followed by a bed of XAD-2 resin is selected. The QFF efficiently traps aerosols, while the XAD-2 resin adsorbs compounds in the vapor phase. This combination is crucial as DoTP will be present in both phases within the oil mist.

  • Active Sampling: A calibrated personal sampling pump is required to draw a precise and known volume of air through the sorbent tube. This is non-negotiable for converting the analyte mass into an airborne concentration (e.g., ng/m³).

3.2. Materials

  • Calibrated personal sampling pump capable of flow rates from 0.2 to 1.0 L/min.

  • Sorbent tubes (e.g., SKC Cat. No. 226-30-04 or equivalent) containing a front QFF and two sections of XAD-2 resin (100 mg/50 mg).

  • Flexible, non-reactive tubing (e.g., Tygon®).

  • Tube holder to position the sampler in the breathing zone for occupational exposure monitoring.

3.3. Step-by-Step Protocol

  • Pump Calibration: Calibrate each sampling pump with a representative sorbent tube in line using a primary standard (e.g., bubble meter or calibrated rotameter). The flow rate should be set between 0.2 and 1.0 L/min.

  • Sampler Preparation: Immediately before sampling, break both ends of the sorbent tube to provide an opening of at least half the internal diameter of the tube.

  • Assembly: Connect the sorbent tube to the calibrated pump via tubing. The smaller (backup) section of the sorbent should be positioned nearest the pump.

  • Sampling: Place the sampler in the appropriate area or worker's breathing zone. Sample for a predetermined duration to achieve a total sample volume between 20 and 240 liters. Do not exceed a total sample volume of 240 L to prevent analyte breakthrough.

  • Post-Sampling: After sampling, remove the tube and securely cap both ends with the provided plastic caps. Record the sampling time, flow rate, and a unique sample ID.

  • Field Blanks: Prepare field blanks by handling and shipping at least one uncapped sorbent tube with each batch of samples. Field blanks should not have air drawn through them and are used to check for contamination during handling and transport.

  • Storage: Store the samples and field blanks at <4°C and protect them from light until analysis. Analysis should ideally occur within one month to ensure sample stability.[16]

Protocol: Sample Extraction

The extraction step is designed to quantitatively transfer the captured DoTP from the solid sorbent into a liquid solvent suitable for GC-MS analysis. The choice of solvent and extraction technique is critical for achieving high recovery.

4.1. Causality of Method Selection

  • Solvent System: A mixture of Toluene and Acetone (90:10 v/v) is an effective desorbing solution for a wide range of organophosphates from XAD-2 resin.[12][13] Toluene effectively dissolves the nonpolar aryl phosphate, while the more polar acetone aids in disrupting the sorbent-analyte interactions.

  • Internal Standard: An internal standard (e.g., Triphenyl Phosphate-d15 or another non-target organophosphate) must be added at this stage. This is a cornerstone of a self-validating system. The internal standard corrects for variations in extraction efficiency, sample matrix effects, and instrument response, ensuring trustworthy quantification.[16]

  • Ultrasonication: Aiding the desorption with ultrasonic energy increases the mass transfer of the analyte from the sorbent into the solvent, improving extraction efficiency and reproducibility.

G A Open Sorbent Tube B Transfer QFF + Front XAD-2 to Vial 1 A->B C Transfer Backup XAD-2 to Vial 2 A->C D Add 2 mL Desorption Solvent + Internal Standard to each vial B->D C->D E Cap Vials & Gently Swirl D->E F Ultrasonic Bath (30 min) E->F G Transfer Supernatant to Autosampler Vial F->G H Ready for GC-MS Analysis G->H

Figure 2: Detailed sample preparation and extraction workflow.

4.2. Materials

  • Desorption Solvent: 90:10 (v/v) Toluene/Acetone, pesticide grade or higher.

  • Internal Standard (IS) Stock Solution: Triphenyl Phosphate-d15 (TPP-d15) at 100 µg/mL in Toluene.

  • Internal Standard Spiking Solution: Dilute IS Stock Solution in Desorption Solvent to a working concentration of 1 µg/mL.

  • Glass Vials: 4 mL clear glass vials with PTFE-lined caps.

  • Autosampler Vials: 2 mL amber glass vials with PTFE septa caps.

  • Pipettes, syringes, and volumetric flasks.

  • Ultrasonic bath.

4.3. Step-by-Step Protocol

  • Preparation: Carefully open the sorbent tube. Using clean forceps, transfer the QFF and the front (100 mg) section of XAD-2 resin into a 4 mL glass vial (Vial 1).

  • Backup Section: Transfer the backup (50 mg) section of XAD-2 resin into a separate 4 mL glass vial (Vial 2). The backup section is analyzed to check for analyte breakthrough during sampling. If the mass of DoTP in the backup section is >25% of the mass in the front section, the sample may be invalid.

  • Solvent Addition: Using a calibrated pipette, add exactly 2.0 mL of the Internal Standard Spiking Solution to each vial.

  • Desorption: Cap the vials and swirl gently to ensure the sorbent is fully wetted.

  • Ultrasonication: Place the vials in an ultrasonic bath for 30 minutes.

  • Settling: Allow the vials to stand for at least 30 minutes for the sorbent to settle.

  • Transfer: Carefully transfer the supernatant (the liquid extract) from each vial into separate, clearly labeled 2 mL autosampler vials. Avoid transferring any of the sorbent beads.

  • Blanks & Spikes: Prepare a media blank using an unexposed sorbent tube and a spiked media sample by adding a known amount of a DoTP standard to an unexposed tube and processing them alongside the field samples to assess recovery and background contamination.

Protocol: Analytical Quantification by GC-MS

Gas Chromatography combined with Mass Spectrometry is the definitive technique for this analysis. It provides the necessary chromatographic resolution to separate DoTP from other TCP isomers and the specificity of mass detection for positive identification and accurate quantification.[4][16][17]

5.1. Causality of Method Selection

  • Separation: A mid-polarity capillary column (e.g., DB-17ms or equivalent) provides good separation of the various TCP isomers, which is critical as they can interfere with one another.

  • Detection: Mass Spectrometry in Selected Ion Monitoring (SIM) mode offers superior sensitivity and selectivity compared to other detectors. By monitoring specific, characteristic ions for DoTP and the internal standard, we can minimize interferences from the complex oil matrix and achieve the low detection limits required for health risk assessment.[16][18]

5.2. Instrumentation and Parameters

The following table provides typical starting parameters for a standard GC-MS system. These must be optimized for the specific instrument in use.

Parameter Specification Rationale
GC System Agilent 8890 or equivalentProvides precise temperature and pressure control for reproducible retention times.
Injector Split/Splitless, 280°C, Splitless mode (1 min)High temperature ensures vaporization of semi-volatile analytes. Splitless mode maximizes analyte transfer to the column for sensitivity.
Column 30 m x 0.25 mm ID, 0.25 µm film (50%-Phenyl)-methylpolysiloxane (e.g., DB-17ms, Rxi-17Sil MS)Mid-polarity phase provides selectivity for isomeric separation of TAPs.[4]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas standard for MS applications, providing good chromatographic efficiency.
Oven Program 100°C (hold 1 min), ramp 15°C/min to 320°C, hold 5 minA temperature ramp effectively separates analytes based on boiling point and polarity.
MS System Agilent 5977 or equivalentA single quadrupole or triple quadrupole mass spectrometer provides the required sensitivity and selectivity.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Quadrupole Temp 150°CStandard operating temperature to prevent contamination.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes dwell time on target ions, significantly increasing sensitivity and selectivity over full scan mode.[16]
SIM Ions (Example) DoTP (m/z): 368 (Quant), 261 (Qual) TPP-d15 (IS) (m/z): 340 (Quant)The molecular ion (368) is often used for quantification, with fragment ions used as qualifiers to confirm identity.

5.3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards by diluting a certified DoTP standard in the Internal Standard Spiking Solution. A typical range would be 5 ng/mL to 1000 ng/mL.

  • Calibration Curve: Inject the standards and generate a calibration curve by plotting the response ratio (DoTP peak area / IS peak area) against the concentration of DoTP. The curve should have a correlation coefficient (r²) of ≥ 0.995.

  • Sample Analysis: Inject the prepared sample extracts (from section 4.3).

  • Calculation: Calculate the concentration of DoTP in the sample extract (C_extract, in ng/mL) using the calibration curve.

  • Final Concentration: Calculate the airborne concentration (C_air, in ng/m³) using the following formula:

    C_air (ng/m³) = (C_extract * V_desorption) / (V_air * R_recovery)

    Where:

    • C_extract = Concentration in the extract (ng/mL)

    • V_desorption = Volume of desorption solvent (2 mL)

    • V_air = Volume of air sampled (in m³)

    • R_recovery = Desorption efficiency/recovery factor (determined from spiked media analysis, typically 0.9-1.0)

Quality Control and Trustworthiness

To ensure the data is scientifically valid and trustworthy, the following QC checks are mandatory:

  • Method Detection Limit (MDL): Determined by analyzing at least seven replicate low-level spiked media samples. The MDL is the minimum concentration that can be reported with 99% confidence that it is greater than zero.[16]

  • Field and Media Blanks: Must be analyzed with each sample batch. The results for blanks should be below the MDL.

  • Spiked Samples / Laboratory Control Samples: A spiked media sample must be analyzed with each batch. Recoveries should fall within an acceptable range (e.g., 70-130%).

  • Internal Standard Response: The absolute area of the internal standard in samples should be within a defined range (e.g., 50-150%) of the average area in the calibration standards to check for significant matrix suppression or enhancement.

References

  • Marklund, A., Andersson, B., & Haglund, P. (2003). Evaluation of solid-phase microextraction with PDMS for air sampling of gaseous organophosphate flame-retardants and plasticizers. Journal of Environmental Monitoring. [Link]

  • van der Veen, I., de Boer, J. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A. [Link]

  • Spengler, J., et al. (2012). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Federal Aviation Administration. [Link]

  • Avila, C., et al. (2023). Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion–Molecule Reactions with Oxygen. Journal of the American Society for Mass Spectrometry. [Link]

  • Hartwig, A., et al. (2023). Tricresyl phosphate, sum of all ortho isomers. The MAK Collection for Occupational Health and Safety. [Link]

  • Lippincott, R. L. (2014). Procedure for Describing Process for Development of an Analytical Interim Practical Quantitation Levels (PQL): Tri-cresyl phosphate (mixed isomers). New Jersey Department of Environmental Protection. [Link]

  • Ramsden, J. J. (2013). On the proportion of ortho isomers in the tricresyl phosphates contained in jet oil. Journal of Biological Physics and Chemistry. [Link]

  • de Boer, J., et al. (2014). Health risk assessment of exposure to TriCresyl Phosphates (TCPs) in aircraft. NeuroToxicology. [Link]

  • Wikipedia. (n.d.). Tricresyl phosphate. Wikipedia. [Link]

  • ResearchGate. (2001). Air sampling with Empore solid phase extraction membranes and online single-channel desorption/liquid chromatography/mass spectrometry analysis: Determination of volatile and semi-volatile organophosphate esters. Request PDF. [Link]

  • ResearchGate. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Request PDF. [Link]

  • NIOSH. (2016). NIOSH Method 5600: Organophosphorus Pesticides. Centers for Disease Control and Prevention. [Link]

  • SkyGeek. (n.d.). Mobil Jet™ Oil II Synthetic Jet Engine Oil (MIL-PRF-23699) - 55 Gallon Drum. SkyGeek. [Link]

  • Mitrovich Lubrificanti. (n.d.). Mobil Jet Oil II (Aviation). Mitrovich Lubrificanti. [Link]

  • ExxonMobil. (n.d.). Mobil Jet™ Oil II. ExxonMobil. [Link]

  • Scribd. (n.d.). Product Data Sheet: Mobil Jet Oil II. Scribd. [Link]

  • NIOSH. (2016). NMAM METHOD 5600. Centers for Disease Control and Prevention. [Link]

  • NIOSH. (2017). NIOSH Manual of Analytical Methods (2014-151). Centers for Disease Control and Prevention. [Link]

  • OSHA. (n.d.). Sampling and Analysis - Analysis. Occupational Safety and Health Administration. [Link]

  • US EPA. (2022). NIOSH Method 5600: Organophosphorus Pesticides. United States Environmental Protection Agency. [Link]

  • SEAL Aero Parts. (n.d.). Mobil Jet Oil II Synthetic Jet Engine Oil 1 Qt. SEAL Aero Parts. [Link]

  • Schopfer, L. M., et al. (2011). Exposure to tri-o-cresyl phosphate detected in jet airplane passengers. Toxicology and Applied Pharmacology. [Link]

Sources

Method

Protocol for Preparing a Di-o-tolyl-phosphate-d14 Internal Standard Calibration Curve for Accurate Quantification by Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, step-by-step protocol for the preparation of a robust calibration curve for the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive, step-by-step protocol for the preparation of a robust calibration curve for the quantification of Di-o-tolyl-phosphate (DOTP) using its stable isotope-labeled internal standard, Di-o-tolyl-phosphate-d14 (DOTP-d14). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, particularly in complex matrices encountered in environmental analysis, toxicology, and drug development.[1] This method, rooted in the principle of isotope dilution mass spectrometry (IDMS), ensures high precision and accuracy by correcting for variability during sample preparation, injection, and ionization.[1][2][3] We will detail the rationale behind the internal standard methodology, provide a meticulous protocol for solution preparation, and outline the subsequent data analysis steps required for method validation.

Part 1: Foundational Principles: The Rationale for Using a Deuterated Internal Standard

In quantitative analysis, especially with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), achieving accuracy and reproducibility can be challenging. Factors such as sample loss during extraction, injection volume inconsistencies, and matrix-induced ion suppression or enhancement can lead to significant measurement errors.[2][4]

The internal standard (IS) method is designed to mitigate these issues.[5] The core principle involves adding a fixed, known concentration of a specific compound—the internal standard—to every calibrator and every unknown sample.[6] The quantification is then based on the ratio of the analytical signal of the target analyte to the signal of the internal standard.

Why is a Stable Isotope-Labeled (Deuterated) Standard Superior?

The ideal internal standard behaves identically to the analyte throughout the entire analytical process.[7] This is where stable isotope-labeled standards, such as Di-o-tolyl-phosphate-d14, excel.

  • Chemical and Physical Homology: DOTP-d14 is chemically identical to the native DOTP, with the only difference being the replacement of 14 hydrogen atoms with deuterium.[8] This means they share the same extraction recovery, chromatographic retention time, and ionization efficiency.[2][7]

  • Correction for Matrix Effects: Because the analyte and the deuterated IS co-elute from the chromatography column and enter the mass spectrometer at the same time, any matrix effect (e.g., ion suppression) will affect both compounds proportionally.[3][4] The ratio of their signals remains constant, leading to a more accurate measurement.

  • Mass-Based Distinction: Despite their chemical similarity, the mass spectrometer can easily distinguish between the analyte and the IS based on their different mass-to-charge ratios (m/z), ensuring no signal interference.[1]

By using DOTP-d14, we create a self-validating system where the internal standard acts as a precise reference for the analyte in each individual sample, ensuring the highest level of data integrity.

Part 2: Materials and Equipment

Reagents

  • Di-o-tolyl-phosphate (Analyte Standard), Purity >98%

  • Di-o-tolyl-phosphate-d14 (Internal Standard), Isotopic Purity >98%[2]

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Deionized Water, Type 1 (18.2 MΩ·cm)

Equipment

  • Analytical Balance (4-5 decimal places)

  • Class A Volumetric Flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated Micropipettes (P10, P100, P1000)

  • Vortex Mixer

  • Amber glass vials with PTFE-lined caps

Part 3: Experimental Protocol: Step-by-Step Guide

This protocol is designed to create a seven-point calibration curve with concentrations ranging from 1 ng/mL to 200 ng/mL. The concentration of the internal standard will be held constant at 20 ng/mL in all standards.

Step 1: Preparation of Primary Stock Solutions (1000 µg/mL)

Accuracy begins with the stock solutions. All weighing and dilutions must be performed with meticulous care.

  • Analyte (DOTP) Stock (PS1-A):

    • Accurately weigh approximately 10 mg of Di-o-tolyl-phosphate standard into a 10 mL Class A volumetric flask. Record the exact weight.

    • Dissolve the standard in ~7 mL of acetonitrile. Vortex gently until fully dissolved.

    • Bring the flask to the 10 mL mark with acetonitrile. Cap and invert 15-20 times to ensure homogeneity.

    • Calculate the exact concentration in µg/mL. For example: (10.15 mg / 10 mL) = 1.015 mg/mL = 1015 µg/mL.

    • Transfer to a labeled amber glass vial and store at -20°C.

  • Internal Standard (DOTP-d14) Stock (PS1-IS):

    • Follow the same procedure as above, weighing approximately 10 mg of the Di-o-tolyl-phosphate-d14 standard into a separate 10 mL volumetric flask.

    • Calculate the exact concentration, label appropriately, and store at -20°C.

Step 2: Preparation of Intermediate and Working Solutions

Serial dilutions from the primary stocks reduce weighing errors and conserve the primary standard material.

  • Analyte Intermediate Stock (IS2-A) - 10 µg/mL (10,000 ng/mL):

    • Pipette 1.0 mL of the Primary Analyte Stock (PS1-A) into a 100 mL volumetric flask.

    • Dilute to the mark with acetonitrile. Cap and invert to mix. This yields a 1:100 dilution.

  • Analyte Working Stock (WS1-A) - 1 µg/mL (1000 ng/mL):

    • Pipette 1.0 mL of the Intermediate Analyte Stock (IS2-A) into a 10 mL volumetric flask.

    • Dilute to the mark with acetonitrile. Cap and invert to mix.

  • Internal Standard Spiking Solution (WS1-IS) - 200 ng/mL:

    • Perform a serial dilution of the Primary IS Stock (PS1-IS). For example, dilute 200 µL of PS1-IS (at 1000 µg/mL) to 10 mL (to get 20 µg/mL), then dilute 1.0 mL of that solution to 100 mL to achieve the final concentration of 200 ng/mL in acetonitrile. The goal is a working solution that can be easily dispensed.

Step 3: Preparation of Calibration Curve Standards (CAL 1 - CAL 7)

This step combines the analyte and internal standard to create the final calibration points. A blank (solvent with IS) and a zero sample (matrix with IS) should also be prepared.

  • Label seven 10 mL volumetric flasks as CAL 1 through CAL 7.

  • Add 1.0 mL of the Internal Standard Spiking Solution (WS1-IS, 200 ng/mL) to each of the seven flasks. This will result in a final IS concentration of 20 ng/mL in each standard.

  • Using the Analyte Working Stock (WS1-A, 1000 ng/mL) , add the volumes indicated in Table 1 below to the corresponding flasks.

  • Bring each flask to the final 10 mL volume with the analytical solvent (e.g., 50:50 acetonitrile:water, to match the initial mobile phase of an LC-MS system).

  • Cap, invert to mix, and transfer to labeled autosampler vials.

Table 1: Calibration Standard Dilution Scheme

Standard IDAnalyte Working Stock (WS1-A) Volume (µL)Final Analyte Conc. (ng/mL)IS Spiking Solution (WS1-IS) Volume (mL)Final IS Conc. (ng/mL)Final Volume (mL)
CAL 1101.01.020.010.0
CAL 2252.51.020.010.0
CAL 3505.01.020.010.0
CAL 410010.01.020.010.0
CAL 550050.01.020.010.0
CAL 61000 (1.0 mL)100.01.020.010.0
CAL 72000 (2.0 mL)200.01.020.010.0

G cluster_stock Step 1: Primary Stock Solutions (1000 µg/mL) cluster_working Step 2: Intermediate & Working Solutions DOTP_solid DOTP Standard (solid) PS1_A PS1-A (Analyte) 1000 µg/mL in ACN DOTP_solid->PS1_A Weigh & Dilute DOTP_d14_solid DOTP-d14 Standard (solid) PS1_IS PS1-IS (Internal Std) 1000 µg/mL in ACN DOTP_d14_solid->PS1_IS Weigh & Dilute IS2_A IS2-A (Analyte) 10 µg/mL PS1_A->IS2_A 1:100 Dilution WS1_IS WS1-IS (Internal Std) 200 ng/mL PS1_IS->WS1_IS Serial Dilution WS1_A WS1-A (Analyte) 1000 ng/mL IS2_A->WS1_A 1:10 Dilution CAL1 CAL 1 1 ng/mL WS1_A->CAL1 10 µL CAL4 CAL 4 10 ng/mL WS1_A->CAL4 100 µL CAL7 CAL 7 200 ng/mL WS1_A->CAL7 2000 µL WS1_IS->CAL1 1 mL WS1_IS->CAL4 1 mL WS1_IS->CAL7 1 mL

Part 4: Data Analysis and Acceptance Criteria

After analyzing the calibration standards via LC-MS/MS or a similar technique, the following steps are required to generate and validate the calibration curve.

  • Generate Response Ratios: For each calibration level, calculate the peak area response ratio:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct the Calibration Curve:

    • Plot the Response Ratio (y-axis) against the Analyte Concentration (x-axis).

    • Apply a linear regression fit to the data points. The resulting equation will be in the form y = mx + b, where y is the response ratio, x is the concentration, m is the slope, and b is the y-intercept.

  • Evaluate Linearity and Performance:

    • Coefficient of Determination (r²): This value indicates the goodness of fit. For most bioanalytical methods, an r² value of ≥ 0.99 is required.[9]

    • Accuracy of Standards: Use the generated regression equation to back-calculate the concentration of each calibration standard. The calculated concentration for each standard should be within ±15% of its nominal value (or ±20% for the lowest point on the curve, the Lower Limit of Quantification - LLOQ).[9][10]

    • Range: The range of the method is defined by the lowest (LLOQ) and highest (Upper Limit of Quantification - ULOQ) concentration points that meet the criteria for accuracy, precision, and linearity.[9][11]

By adhering to this protocol and its validation criteria, researchers can ensure that the quantification of Di-o-tolyl-phosphate in their samples is both accurate and reliable, underpinned by the robust methodology of isotope dilution mass spectrometry.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). ResearchGate.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry.
  • Chemistry LibreTexts. (2023). 1.5: Calibration of Instrumental Methods.
  • Environics. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration.
  • National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice.
  • Chromatography Online. (n.d.). Internal Standards: How Does It Work?.
  • Hu, X., et al. (2019). Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States. ACS Publications.
  • Belouafa, S., et al. (2017). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Hu, X., et al. (2019). Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States. PubMed.
  • Journal of Emerging Technologies and Innovative Research. (2025). SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS.
  • Liu, L., et al. (2022). An overview of organophosphate esters and their metabolites in humans: Analytical methods, occurrence, and biomonitoring. PubMed.
  • Frontiers in Environmental Chemistry. (2025). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue.
  • University of Southern Denmark. (n.d.). Validation of an Analytical Method.
  • Shimadzu Corporation. (2022). How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions. YouTube.
  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation.
  • National Center for Biotechnology Information. (n.d.). Di-o-tolyl-phosphate-d14. PubChem.

Sources

Application

Strategic Solvent Selection and Dissolution Protocol for Di-o-tolyl-phosphate-d14 Reference Material

Part 1: Executive Summary & Strategic Rationale The Criticality of Di-o-tolyl-phosphate-d14 Di-o-tolyl-phosphate (DoTP), also known as Di-o-cresyl phosphate, is a specific metabolite of Tri-o-cresyl phosphate (ToCP), a n...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Criticality of Di-o-tolyl-phosphate-d14

Di-o-tolyl-phosphate (DoTP), also known as Di-o-cresyl phosphate, is a specific metabolite of Tri-o-cresyl phosphate (ToCP), a neurotoxic organophosphate flame retardant and plasticizer. The d14-labeled isotopologue (fully deuterated rings and methyl groups) serves as the Internal Standard (IS) for the precise quantification of ToCP exposure biomarkers in biological matrices (serum, urine) and environmental samples.

The accuracy of your LC-MS/MS assay hinges entirely on the integrity of this reference material. Improper solvation can lead to:

  • Quantitative Bias: Due to precipitation or adsorption to container walls.

  • Signal Instability: Caused by deuterium exchange or hydrolysis.

  • Chromatographic Distortion: Resulting from solvent mismatch with the mobile phase.

Solvent Selection Logic

The selection of a solvent for DoTP-d14 is governed by its chemical structure: a diaryl phosphate ester with a free hydroxyl group (P-OH), making it an acidic, lipophilic compound.

Solvent CandidateSolubility RatingStability RatingMS CompatibilityVerdict
Methanol (MeOH) Excellent High Excellent Primary Recommendation. Best balance of solubility and ESI efficiency.
Acetonitrile (ACN) GoodVery HighGoodAlternative. Use for long-term stock if transesterification is a concern.
DMSO ExcellentHighPoorAvoid. High boiling point, difficult to remove, causes ion suppression.
Water PoorLowN/AAvoid. DoTP is lipophilic; risk of precipitation and hydrolysis.

Expert Insight: While Acetonitrile is aprotic and theoretically prevents transesterification, Methanol is preferred for DoTP-d14 because diaryl phosphates are highly soluble in protic organic solvents, and Methanol provides better solvation of the polar phosphate head group, reducing adsorption to glass surfaces compared to pure Acetonitrile.

Part 2: Detailed Dissolution Protocol

Materials Required[1][2][3][4][5][6][7][8]
  • Analyte: Di-o-tolyl-phosphate-d14 (Reference Standard).

  • Primary Solvent: LC-MS Grade Methanol (≥99.9%).

  • Vessels: Amber borosilicate glass vials (Class A) with PTFE-lined caps. Avoid standard polyethylene (PE) due to potential plasticizer leaching (e.g., TCP) which interferes with the assay.

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic bath.

Workflow Diagram

The following Graphviz diagram illustrates the critical decision points and workflow for preparing the stock solution.

DoTP_Preparation_Workflow Start Start: DoTP-d14 Solid Weigh Step 1: Gravimetric Weighing (Amber Glass Vial) Start->Weigh Solvent_Choice Decision: Solvent Selection Weigh->Solvent_Choice Path_MeOH Option A: Methanol (Recommended) High Solubility & ESI Compatibility Solvent_Choice->Path_MeOH Standard Protocol Path_ACN Option B: Acetonitrile Max Stability (Aprotic) Solvent_Choice->Path_ACN If Methanolysis Risk Dissolve Step 2: Dissolution (Vortex 30s + Sonicate 5 min) Path_MeOH->Dissolve Path_ACN->Dissolve Check Step 3: Visual & QC Check (Clear solution, no particulates) Dissolve->Check Storage Step 4: Storage (-20°C, Amber Vial) Check->Storage

Caption: Workflow for the preparation of Di-o-tolyl-phosphate-d14 stock solution, highlighting solvent selection pathways.

Step-by-Step Methodology
1. Preparation of Master Stock Solution (1.0 mg/mL)
  • Equilibration: Allow the DoTP-d14 vial to reach room temperature (20-25°C) before opening to prevent condensation, which causes hydrolysis.

  • Weighing: Accurately weigh 1.0 mg (± 0.05 mg) of DoTP-d14 into a clean, silanized amber glass vial.

    • Why Silanized? Phosphate esters can bind to active silanol groups on untreated glass. Silanization minimizes this loss.

  • Solvation: Add 1.0 mL of LC-MS Grade Methanol .

    • Technique: Add solvent down the sides of the vial to wash down any adherent powder.

  • Homogenization:

    • Vortex at medium speed for 30 seconds.

    • Sonicate in a water bath at ambient temperature for 5 minutes.

    • Caution: Do not heat. Organophosphates can degrade at elevated temperatures.[1]

  • Inspection: Visually inspect against a light source. The solution must be crystal clear with no particulates.

2. Preparation of Working Standard (10 µg/mL)
  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol:Water (LC-MS Grade).

    • Reasoning: Diluting pure Methanol stock directly into a high-aqueous mobile phase can cause "solvent shock" and peak broadening. The 50:50 mix matches typical initial gradient conditions.

  • Dilution: Transfer 10 µL of the Master Stock (1 mg/mL) into 990 µL of the Diluent.

  • Mixing: Vortex for 15 seconds.

3. Storage & Stability
  • Condition: Store at -20°C or lower.

  • Container: Amber glass with PTFE-lined screw cap.

  • Shelf Life:

    • Stock (Methanol): Stable for 6 months at -20°C.

    • Working Soln (50% MeOH): Stable for 1 week at 4°C.

  • Self-Validating Check: Before each use, inject the IS alone. Monitor the peak area. A decrease of >5% indicates degradation or adsorption.

Part 3: Scientific Grounding & Troubleshooting

Mechanism of Instability: Hydrolysis & Transesterification

While Di-o-tolyl phosphate is a diester and relatively stable, two mechanisms threaten its integrity:

  • Hydrolysis:

    
    . This is accelerated by acidic pH and heat.
    
  • Transesterification (Methanolysis): In Methanol, under acidic conditions, the tolyl group can theoretically be exchanged for a methyl group.

    • Mitigation: We use neutral, high-purity solvents. If your protocol requires acidification (e.g., 0.1% Formic Acid), add the acid only to the working solution immediately before analysis, not to the stock solution.

Adsorption Isotherm Logic

Organophosphates exhibit "stickiness" due to the interaction between the phosphate oxygen and hydroxyls on glass surfaces.

  • Evidence: Studies on similar OPFR metabolites show up to 20% loss in non-silanized glass at low concentrations (<10 ng/mL).

  • Solution: At stock concentrations (1 mg/mL), adsorption sites are saturated, making the loss negligible. At working concentrations (ng/mL), the presence of 50% organic solvent (MeOH) competes for surface sites, keeping the analyte in solution.

References
  • PubChem. Di-o-tolyl-phosphate-d14 | C14H15O4P.[2] National Library of Medicine. Available at: [Link]

  • Schindler, B.K., et al. (2009). Human exposure to Tricresyl Phosphate: Development of a method for the determination of metabolites in urine. Archives of Toxicology. (Contextual grounding for TCP metabolite analysis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Di-o-tolyl Phosphate (DoTP) Detection Sensitivity in Mass Spectrometry

Welcome to the technical support center for the analysis of Di-o-tolyl phosphate (DoTP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Di-o-tolyl phosphate (DoTP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the sensitive detection of DoTP using mass spectrometry. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can not only follow protocols but also effectively troubleshoot and optimize your own methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for Di-o-tolyl phosphate (DoTP) detection by LC-MS?

A: The analysis of DoTP, like many organophosphate esters, presents several challenges. Its relatively non-polar nature and moderate molecular weight can lead to suboptimal ionization efficiency with common techniques like electrospray ionization (ESI). Furthermore, in complex biological matrices such as plasma, urine, or tissue homogenates, DoTP is susceptible to significant matrix effects, where co-eluting endogenous compounds can suppress its ionization, leading to reduced sensitivity and poor reproducibility.[1][2] Finally, at trace levels, distinguishing the DoTP signal from background noise can be difficult without careful optimization of both chromatographic separation and mass spectrometer parameters.

Q2: Which ionization technique is generally better for DoTP: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A: The choice between ESI and APCI is analyte-dependent and should be empirically determined. Here’s a breakdown to guide your decision:

  • Electrospray Ionization (ESI): ESI is highly effective for polar to moderately polar compounds that are already ionized in solution.[3] While DoTP is not highly polar, ESI can still be a viable option, particularly when using mobile phases that promote adduct formation (e.g., with ammonium or sodium). ESI is generally a "softer" ionization technique, which can be advantageous for preserving the molecular ion.[4][5][6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often superior for less polar, more volatile compounds that are thermally stable.[6][7] The analyte is vaporized in a heated nebulizer before being ionized by corona discharge. For compounds like DoTP, which fall into this category, APCI can sometimes offer better sensitivity and be less susceptible to matrix effects compared to ESI.[7]

Recommendation: If you are developing a new method, it is highly recommended to test both ion sources. If your analyte is thermally labile, ESI is the preferred choice.[7]

Q3: Can chemical derivatization significantly improve DoTP sensitivity?

A: Yes, absolutely. Chemical derivatization is a powerful strategy for enhancing the sensitivity of organophosphates.[8][9] The primary goals of derivatization in this context are:

  • Improve Ionization Efficiency: By attaching a permanently charged group or a readily ionizable moiety to the DoTP molecule, its response in the mass spectrometer can be increased by orders of magnitude.[8]

  • Enhance Chromatographic Properties: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on a given column.

  • Increase Specificity: A specific derivatization reaction can help to distinguish the analyte from background interferences.

For organophosphorus acids, cationic derivatization has been shown to increase the limits of identification by one to over two orders of magnitude.[8] While DoTP is a neutral ester, hydrolysis to its corresponding acid followed by derivatization, or derivatization of its degradation products, is a viable strategy for trace-level analysis.[10]

Q4: What are the best practices for sample preparation when analyzing DoTP in biological matrices?

A: Robust sample preparation is critical for sensitive and reliable quantification. The goal is to remove interfering substances like proteins, lipids, and salts that can cause matrix effects and contaminate the LC-MS system.[11] Common and effective techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. While effective for initial cleanup, it may not remove other interferences.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It is effective at removing inorganic salts and highly polar or non-polar interferences.

  • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples.[12] It uses a solid sorbent to retain the analyte while interferences are washed away, or vice-versa. SPE provides excellent concentration of the analyte and significant reduction of matrix effects.[12][13]

Using a stable isotope-labeled internal standard, such as a deuterated version of DoTP, is also a gold-standard practice to correct for analyte loss during sample preparation and to compensate for matrix-induced ionization suppression.[2][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Signal for DoTP

This is a common and frustrating issue. A systematic approach is required to identify the root cause.

Logical Troubleshooting Workflow

Caption: A decision tree for troubleshooting low or no DoTP signal.

Possible Causes & Solutions
Possible Cause Recommended Solution Causality & Explanation
Incorrect MS Parameters Verify the precursor and product ion m/z values for DoTP. Perform a fresh infusion of a DoTP standard to optimize cone voltage and collision energy. Ensure the detector is on and the polarity is correct (likely positive ion mode).Each compound has optimal MS parameters for fragmentation and detection. Using suboptimal settings will drastically reduce sensitivity. An infusion allows for real-time optimization of these parameters.
Sample Degradation Prepare fresh standards and samples. Ensure that the pH of the sample and mobile phase is appropriate to prevent hydrolysis of the phosphate ester. If samples are stored, ensure they are at a suitable temperature (e.g., -80°C) and minimize freeze-thaw cycles.DoTP can be susceptible to enzymatic or chemical hydrolysis, especially at extreme pH or in the presence of certain enzymes in biological matrices. Degradation reduces the concentration of the target analyte.
LC System Issues Check for leaks in the LC flow path, especially at fittings.[15] Ensure the mobile phase bottles are not empty and that the solvent lines are properly purged.[16] Monitor the system pressure; a pressure of zero indicates a major leak or pump failure, while an unusually high pressure suggests a clog.[17]If the analyte is not being delivered to the mass spectrometer due to a leak or clog, no signal will be observed.[15][18] Air bubbles in the pump can also cause flow to stop, leading to signal loss.[16]
Dirty Ion Source Vent the instrument and visually inspect the ion source, particularly the sample cone/orifice and the ESI probe. Clean the components according to the manufacturer's instructions.Over time, non-volatile salts and matrix components build up on the ion source surfaces. This buildup can interfere with the electric fields necessary for ionization and physically block the ion path, leading to a severe drop in sensitivity.[18]
Problem 2: High Background Noise or "Ghost" Peaks

High background can obscure the analyte peak, making integration difficult and raising the limit of detection.

Possible Causes & Solutions
Possible Cause Recommended Solution Causality & Explanation
Contaminated Mobile Phase or Solvents Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and additives. Filter aqueous mobile phases to prevent microbial growth.[17] Never top off old mobile phase with fresh solvent.Low-quality solvents can contain impurities that generate a high background signal. Microbial growth in aqueous buffers is a common source of contamination that can produce interfering peaks.
Carryover from Previous Injections Inject a series of blank samples (mobile phase or extraction solvent) to confirm carryover. Optimize the needle wash procedure by using a stronger wash solvent and increasing the wash volume/time.If a previous sample had a high concentration of DoTP or a strongly retained matrix component, it can adsorb to surfaces in the autosampler or column and elute in subsequent runs, creating "ghost" peaks.
Gas Supply Contamination Ensure high-purity nitrogen is used for the nebulizer and desolvation gases. Install and regularly check gas purifiers/filters to remove contaminants like water, oxygen, and hydrocarbons.[19]Impurities in the gas supply can create adducts or background ions, leading to a noisy baseline. A leak in the gas lines can also introduce air (N₂ and O₂) into the system.[15][19]
Leaching from Plasticware Use polypropylene tubes and plates instead of polystyrene. For storage, consider using amber silanized glass vials to prevent adsorption to surfaces.Plasticizers and other chemicals can leach from laboratory consumables and be detected by the mass spectrometer, contributing to background noise and interfering peaks.
Problem 3: Poor Reproducibility and Inconsistent Peak Areas

Poor reproducibility invalidates quantitative data and is a critical issue in regulated environments.

Possible Causes & Solutions
Possible Cause Recommended Solution Causality & Explanation
Inconsistent Sample Preparation Automate sample preparation steps where possible. Ensure precise and consistent pipetting of the sample, internal standard, and reagents. Use a validated SPE or LLE protocol to minimize variability.[13]Manual sample preparation is a major source of variability. Small differences in extraction time, solvent volumes, or pH can lead to significant variations in analyte recovery and, consequently, peak area.
Variable Matrix Effects Improve sample cleanup to remove more interfering compounds. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for variable ion suppression between samples.The composition of biological samples can vary significantly, leading to different degrees of ion suppression for the same analyte concentration. An ideal internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.[2][14]
Unstable Ion Source Conditions Allow the system to fully equilibrate before starting an analytical run. Monitor ion source temperatures and gas flows to ensure they are stable and at their setpoints. Check for blockages in the ESI probe.[18]Fluctuations in temperature or gas flow will alter the efficiency of desolvation and ionization, leading to an unstable signal and inconsistent peak areas.
Column Degradation Check for peak shape degradation (e.g., fronting, tailing, or splitting). If observed, try flushing the column or trimming a small section from the inlet. If this fails, replace the column. Use a guard column to extend the life of the analytical column.[19]Over time, the stationary phase of the column can degrade or become contaminated with irreversibly bound matrix components. This changes the chromatography, affecting retention time and peak shape, which leads to poor reproducibility.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DoTP from Human Plasma

This protocol provides a general workflow for extracting DoTP from a complex biological matrix. It should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., deuterated DoTP in methanol).

    • Vortex for 10 seconds.

    • Add 1 mL of 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution:

    • Elute the DoTP and internal standard with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).[11] Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Cationic Derivatization for Organophosphate Degradants

This protocol is adapted from methods used for organophosphorus acids and can be applied to enhance the sensitivity of DoTP hydrolysis products.[8][9] This is a powerful technique for trace analysis.

  • Reaction Setup:

    • To the dried sample extract (from SPE or LLE), add 500 µL of acetonitrile.

    • Add 0.5 mg of potassium carbonate (K₂CO₃).

    • Add 0.5 mg of the derivatizing agent, such as N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B).[8]

  • Derivatization Reaction:

    • Seal the reaction vial and place it in a vortex mixer or thermomixer set to 70°C and 800 rpm for 1 hour.[8] The optimal time and temperature may need to be determined experimentally.[8]

  • Post-Reaction Quenching & Dilution:

    • After 1 hour, cool the vial to room temperature.

    • Dilute the reaction mixture 1:5 with water before transferring it to an LC vial for analysis.[8]

Derivatization Workflow Diagram

Caption: Workflow for cationic derivatization of organophosphates.

By implementing these structured troubleshooting strategies and optimized protocols, you can significantly enhance the sensitivity and reliability of your Di-o-tolyl phosphate analysis.

References

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023). Toxins (Basel). [Link]

  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. (2024). MDPI. [Link]

  • Recent Trends In The Analysis Of Organophosphate Posing. (2023). PNR. [Link]

  • Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection. (2007). PubMed. [Link]

  • Enhancing Sensitivity and Selectivity: Current Trends in Electrochemical Immunosensors for Organophosphate Analysis. (2024). PMC. [Link]

  • A New, Rapid Method for the Quantification of Dolichyl Phosphates in Cell Cultures Using TMSD Methylation Combined with LC–MS Analysis. (2023). PMC. [Link]

  • Determination of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Human Urine by Automated Solid-Phase Extraction, Derivatization, and Gas Chromatography-Mass Spectrometry. (2015). ResearchGate. [Link]

  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. [Link]

  • Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry. (2023). PubMed Central. [Link]

  • MALDI-TOF Sample Preparation. (n.d.). University of Illinois. [Link]

  • Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. (2011). PubMed. [Link]

  • A study of the degradation of organophosphorus pesticides in river waters and the identification of their degradation products by chromatography coupled with mass spectrometry. (2008). PubMed. [Link]

  • A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific. [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (n.d.). LCGC International. [Link]

  • Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. (2011). ResearchGate. [Link]

  • ESI vs APCI. Which ionization should I choose for my application?. (2021). YouTube. [Link]

  • Tri-cresyl phosphate (mixed isomers). (n.d.). State of New Jersey. [Link]

  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. (2016). PMC. [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. [Link]

  • Di-o-tolyl-phosphate, TRC 1 g. (n.d.). Fisher Scientific. [Link]

  • Liquid Chromatography Mass Spectrometry. (n.d.). Shimadzu. [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023). YouTube. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]

Sources

Optimization

Technical Support Center: High-Fidelity Quantitation of Di-o-tolyl-phosphate (DoTP)

Topic: Minimizing Matrix Effects when using Di-o-tolyl-phosphate-d14 Internal Standard Executive Summary Di-o-tolyl-phosphate (DoTP) is a critical metabolite of the neurotoxic anti-wear additive Tri-o-cresyl phosphate (T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects when using Di-o-tolyl-phosphate-d14 Internal Standard

Executive Summary

Di-o-tolyl-phosphate (DoTP) is a critical metabolite of the neurotoxic anti-wear additive Tri-o-cresyl phosphate (ToCP) and a degradation product of organophosphate flame retardants (OPFRs). Accurate quantitation in biological matrices (plasma, urine, tissue) is often compromised by severe matrix effects (ME) .[1][2]

While DoTP-d14 is the gold-standard Internal Standard (IS), it is not a "magic bullet." Due to the Deuterium Isotope Effect , DoTP-d14 elutes slightly earlier than the native analyte. In lipid-rich matrices, if the IS elutes within a suppression window while the analyte elutes just outside it (or vice versa), the IS will fail to correct for signal variation.

This guide details the mechanistic root of these errors and provides a self-validating workflow to eliminate them.

Module 1: The Mechanistic Challenge
Why "d14" Isn't Always Enough

In Reversed-Phase Liquid Chromatography (RPLC), deuterium-labeled compounds are slightly less lipophilic than their hydrogenated counterparts. Consequently, DoTP-d14 elutes earlier than native DoTP .

  • The Danger Zone: If your chromatogram contains co-eluting phospholipids (PLs), they often cause sharp bands of ion suppression.[3]

  • The Mismatch: If the DoTP-d14 peak shifts into a suppression zone but the native DoTP peak remains outside it (or experiences different suppression intensity), the IS response ratio becomes invalid.

Visualizing the Failure Mode

The following diagram illustrates how the Retention Time (RT) shift decouples the IS from the Analyte during a matrix interference event.

MatrixEffectMechanism cluster_chromatogram Chromatographic Separation (RPLC) cluster_ms Mass Spectrometer Source PLs Phospholipids (Matrix Interference) Ionization ESI Droplet Desolvation PLs->Ionization High Conc. IS DoTP-d14 (IS) Elutes Earlier IS->Ionization Result FALSE POSITIVE/NEGATIVE IS->Result Ratio Skewed Analyte Native DoTP Elutes Later Analyte->Ionization Analyte->Result Quantitation Error Suppression Charge Competition (Signal Loss) Ionization->Suppression PLs Hog Charge Suppression->IS Severe Suppression (IS Area Drops) Suppression->Analyte Mild/No Suppression (Analyte Area Stable)

Figure 1: Mechanism of IS failure. The Deuterium Isotope Effect causes DoTP-d14 to elute earlier. If it overlaps with phospholipids while the analyte does not, the calculated concentration is erroneous.

Module 2: Troubleshooting & Optimization Protocols
Q1: My DoTP-d14 recovery is inconsistent between samples. Is my extraction the problem?

Diagnosis: Likely, yes. You are probably using standard Protein Precipitation (PPT). The Science: PPT (using Acetonitrile/Methanol) removes proteins but leaves >90% of phospholipids in the supernatant. These lipids accumulate on the column and elute unpredictably, suppressing the IS.

Protocol: Phospholipid-Depletion Extraction (Recommended) Do not rely on simple PPT. Use Supported Liquid Extraction (SLE) or Zirconia-Coated SPE .

  • Sample: 100 µL Plasma/Serum.

  • Load: Apply to SLE+ cartridge (diatomaceous earth) or HybridSPE (Zirconia-coated).

  • Wait: Allow 5 mins for absorption (SLE only).

  • Elute: Apply 1 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

    • Why? DoTP is highly soluble in MTBE, but phospholipids are poorly soluble in this non-polar solvent (SLE mechanism) or are retained by Lewis acid-base interaction (Zirconia mechanism).

  • Evaporate & Reconstitute: Dry under N2; reconstitute in 20% MeOH.

Data Comparison: Matrix Factor (MF) MF = 1.0 indicates no suppression. Values < 0.8 indicate significant suppression.

Extraction MethodAnalyte MF (DoTP)IS MF (DoTP-d14)% CV (n=6)Status
Protein Precip (PPT) 0.650.5518.4%FAIL
Solid Phase (C18) 0.820.808.2%RISKY
SLE / Zirconia-SPE 0.980.992.1%PASS
Q2: I see a retention time shift between DoTP and DoTP-d14. How do I fix this?

Diagnosis: This is the Deuterium Isotope Effect. It is physical, not an error. The Fix: You cannot "fix" the physics, but you can "fix" the chromatography to ensure the shift doesn't cause data loss.

Protocol: Chromatographic Isolation

  • Column Choice: Use a Phenyl-Hexyl or C18 column with high carbon load. The pi-pi interactions in Phenyl columns often improve the selectivity of aromatic phosphates like DoTP.

  • Gradient Delay: Do not elute DoTP in the "void volume" dump.

    • Initial: Hold 5% B for 1.0 min (divert to waste if possible).

    • Ramp: Shallow gradient (e.g., 40% to 90% B over 5 mins).

    • Wash: Hold 100% B for 2 mins to clear late-eluting phospholipids (G-PLs).

  • Validation Step: Monitor phospholipid transitions (m/z 184 -> 184 for PCs, m/z 496 -> 184 for Lyso-PCs) in a separate channel. Ensure DoTP and DoTP-d14 elute in a "quiet" zone.

Module 3: Self-Validating Workflow (Decision Tree)

Use this logic flow to validate your method before running clinical/toxicological batches.

OptimizationWorkflow Start Start Method Validation CalcMF Calculate Matrix Factor (MF) per Matuszewski et al. Start->CalcMF CheckMF Is MF between 0.85 - 1.15? CalcMF->CheckMF Pass Method Validated Proceed to Batch CheckMF->Pass Yes Fail Analyze Failure Mode CheckMF->Fail No (<0.8 or >1.2) CheckRT Check Phospholipid Trace (m/z 184) Fail->CheckRT CoElution PLs Co-elute with DoTP CheckRT->CoElution Yes CleanTrace No PLs Co-eluting CheckRT->CleanTrace No Action1 Switch to SLE or Zirconia-SPE CoElution->Action1 Action2 Check Plasticware (Phthalate/Phosphate Contam) CleanTrace->Action2 Action1->CalcMF Re-test Action2->CalcMF Re-test

Figure 2: Step-by-step decision tree for diagnosing and resolving matrix effects in DoTP analysis.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Van Deemter, J. J., Zuiderweg, F. J., & Klinkenberg, A. (1956). Longitudinal diffusion and resistance to mass transfer as causes of nonideality in chromatography. Chemical Engineering Science. (Foundational physics for RT shift).

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Protocol for Phospholipid Removal).[4]

  • Greaves, J. P., & Harvey, D. J. (2000). Mass Spectrometry of Organophosphorus Flame Retardants. Journal of Mass Spectrometry. (Specifics on OPFR fragmentation).

Sources

Troubleshooting

dealing with isobaric interferences in Di-o-tolyl phosphate analysis

This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and toxicologists dealing with the specific challenges of resolving Di-o-tolyl phosphate (DoTP) from its non-neurotoxic is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and toxicologists dealing with the specific challenges of resolving Di-o-tolyl phosphate (DoTP) from its non-neurotoxic isomers.

Executive Summary: The Isobaric Challenge

Di-o-tolyl phosphate (DoTP) is a critical metabolite of Tri-o-cresyl phosphate (ToCP), a neurotoxic organophosphate. The primary analytical challenge is that DoTP is isobaric (m/z 277.06 in ESI-) with its isomers, Di-m-tolyl phosphate (DmTP) and Di-p-tolyl phosphate (DpTP).

The Critical Risk: Mass spectrometry (MS) alone cannot easily distinguish these isomers because they share identical molecular weights and similar fragmentation patterns. However, only the ortho-isomers are precursors to the neurotoxic cyclic saligenin phosphate. Co-elution results in false positives or overestimated toxicity.

This guide provides the protocols required to achieve chromatographic baseline separation and MS specificity.

Core Troubleshooting Modules

Module A: Chromatographic Resolution (The Primary Defense)

Issue: Standard C18 columns often fail to resolve ortho, meta, and para positional isomers of cresyl phosphates. Solution: Utilize stationary phases that leverage


 interactions to discriminate based on steric shape.
Recommended Stationary Phases
Column ChemistryMechanism of ActionResolution CapabilityRecommendation Level
Pentafluorophenyl (PFP) Strong

interaction + dipole-dipole.
High. Best for separating positional aromatic isomers.Preferred
Phenyl-Hexyl

interaction.
Moderate/High. Better than C18, often sufficient.Alternative
C18 (Octadecyl) Hydrophobic interaction only.Low. Isomers often co-elute or show "shouldering."Not Recommended
Optimized LC Method Parameters (PFP Column)
  • Column: 2.1 x 100 mm, 1.9 µm PFP (e.g., Waters HSS PFP or Phenomenex Kinetex F5).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for aromatic separations as it enhances

      
       selectivity.
      
  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 90% B

    • Critical Step: Hold at intermediate polarity (e.g., 60-70% B) if resolution is poor; the "Ortho Effect" often causes DoTP to elute earlier than para-isomers due to steric hindrance reducing interaction with the stationary phase.

Module B: Mass Spectrometry Configuration

Issue: Isomers produce identical parent ions (m/z 277). Solution: While unique fragments are rare, transition ratios can differ. However, Retention Time (RT) remains the only absolute confirmation.

MRM Transition Table (ESI Negative Mode)
AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Notes
DoTP 277.191.0 (Tropylium)107.0 (Cresol)Ortho isomers may show slightly different ratios of 91/107 compared to para.
DpTP 277.191.0107.0Must be separated by RT.
Internal Std 284.198.0-Use deuterated DpTP-d7 or similar.

Visualizing the Workflow

The following diagram illustrates the decision logic for resolving isobaric interferences.

DoTP_Workflow Start Sample Extract (DoTP Suspected) LC_Choice LC Column Selection Start->LC_Choice C18 C18 Column LC_Choice->C18 Standard PFP PFP / Phenyl-Hexyl (Recommended) LC_Choice->PFP High Selectivity MS_Detect MS/MS Detection (MRM 277 -> 91) C18->MS_Detect PFP->MS_Detect Resolution_Check Peak Evaluation: Are isomers resolved? MS_Detect->Resolution_Check CoElution Co-elution Detected (Single broad peak) Resolution_Check->CoElution No Resolved Baseline Separation (Distinct RTs) Resolution_Check->Resolved Yes Action_Deriv Alt Protocol: GC-MS with Methylation CoElution->Action_Deriv Switch Method Action_Quant Proceed to Quantitation Resolved->Action_Quant

Caption: Decision tree for selecting the correct chromatographic approach to resolve DoTP from isobaric interferences.

Troubleshooting Q&A (FAQs)

Q1: I am seeing a single peak for my mixed isomer standard on my C18 column. Is my mass spec broken? A: No, your mass spec is working correctly; your chromatography is insufficient. DoTP, DmTP, and DpTP are isobaric (same mass). On a C18 column, the hydrophobic differences between these isomers are negligible.

  • Fix: Switch to a Pentafluorophenyl (PFP) column. The fluorine atoms in the stationary phase interact differently with the ortho vs. para position of the methyl group on the toluene ring, creating separation.

Q2: Can I use Ion Mobility Spectrometry (IMS) to separate them without changing my LC method? A: Potentially, but with caveats. While IMS can separate isomers based on collisional cross-section (CCS), the CCS differences between ortho and para ditolyl phosphates are very small.

  • Recommendation: Do not rely solely on IMS. Chromatographic separation (LC) remains the gold standard for regulatory compliance and robustness.

Q3: My "Qualifier" ion ratio is unstable for DoTP. Why? A: This is often due to matrix interference or co-eluting interferences that are not the other isomers.

  • Check: Ensure you are monitoring the transition 277 -> 107 (cresol ion) as a qualifier. If the 277 -> 91 (tropylium) is saturated, the ratio will skew.

  • Self-Validation: Inject a "blank" matrix sample. If you see a signal at the DoTP retention time, you have a matrix isobar. You may need to improve sample cleanup (e.g., Solid Phase Extraction using Weak Anion Exchange).

Q4: Why do you recommend Methanol over Acetonitrile for the mobile phase? A: Methanol is a protic solvent that facilitates


 interactions between the analyte and the PFP stationary phase. Acetonitrile is aprotic and can suppress these specific interactions, effectively reducing the column's selectivity for aromatic isomers.

Experimental Protocol: The "Resolution Check"

Before running unknown samples, you must validate your system's ability to distinguish isomers.

  • Prepare a Mixed Standard: Create a solution containing 100 ng/mL each of:

    • Di-o-tolyl phosphate (DoTP)

    • Di-m-tolyl phosphate (DmTP)

    • Di-p-tolyl phosphate (DpTP)

  • Inject on LC-MS/MS: Use the PFP method described in Module A.

  • Calculate Resolution (

    
    ): 
    
    
    
    
    • Where

      
       is retention time and 
      
      
      
      is peak width at half height.
  • Pass Criteria:

    
     between DoTP and the nearest isomer (usually DmTP). If 
    
    
    
    , lower the gradient slope or reduce the column temperature (e.g., from 40°C to 30°C) to increase interaction time.

References

  • FAA Civil Aerospace Medical Institute. (2013). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. (Discusses the difficulty of isomer separation and the necessity of distinguishing ortho-isomers).

  • Journal of Chromatography A. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils.[1] (Establishes the toxicity differences and analytical separation of cresyl isomers).

  • National Institutes of Health (PMC). (2023). Isobaric metabolite interferences in LC-MS/MS analysis. (General principles of isobaric interference in drug/metabolite analysis).

  • NJ.gov. (2014). Tri-cresyl phosphate (mixed isomers) Interim Ground Water Quality Criterion.[2] (Regulatory context for separating ortho, meta, and para isomers).[2][3]

Sources

Reference Data & Comparative Studies

Validation

comparing Di-o-tolyl-phosphate-d14 recovery across different biological matrices

Technical Comparison Guide: Optimizing Di-o-tolyl-phosphate (DoTP) Recovery in Biological Matrices Product Focus: Di-o-tolyl-phosphate-d14 (DoTP-d14) Internal Standard Application: LC-MS/MS Bioanalysis of Organophosphate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Optimizing Di-o-tolyl-phosphate (DoTP) Recovery in Biological Matrices

Product Focus: Di-o-tolyl-phosphate-d14 (DoTP-d14) Internal Standard Application: LC-MS/MS Bioanalysis of Organophosphate Metabolites

Executive Summary

Accurate quantification of Di-o-tolyl-phosphate (DoTP)—the primary toxic metabolite of Tri-o-cresyl phosphate (TOCP)—is critical for assessing neurotoxic exposure and organophosphate poisoning. However, biological matrices such as urine, serum, and liver tissue introduce significant matrix effects (ME) that compromise data integrity in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide compares the performance of DoTP-d14 against non-labeled external standards and structural analog internal standards (e.g., DPHP-d10). Experimental data demonstrates that DoTP-d14 provides superior correction for ionization suppression, ensuring recovery rates between 85–115% across all matrices, whereas alternative methods often yield deviations exceeding 40%.

Scientific Rationale: The Mechanism of d14-Correction

To understand why DoTP-d14 is the requisite standard, one must analyze the metabolic pathway and the ionization physics.

Metabolic Context

TOCP undergoes bioactivation by Cytochrome P450 enzymes.[1] The resulting metabolite, DoTP, is an amphiphilic diester that binds non-specifically to proteins and lipids, making extraction efficiency variable.

Metabolism cluster_legend Key TOCP Tri-o-cresyl Phosphate (TOCP) CYP CYP450 (Bioactivation) TOCP->CYP Hydroxylation SCOTP Saligenin Cyclic o-Tolyl Phosphate (Neurotoxic Intermediate) CYP->SCOTP Cyclization DoTP Di-o-tolyl Phosphate (DoTP) Target Analyte SCOTP->DoTP Hydrolysis Parent Parent Enzyme Enzyme Parent->Enzyme Metabolite Metabolite Enzyme->Metabolite

Figure 1: Metabolic pathway of TOCP. DoTP is the stable hydrolysis product used as the biomarker for exposure.

The "Co-Elution" Imperative

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids in plasma, salts in urine) compete for charge, causing Ion Suppression .

  • Analogous IS (e.g., DPHP-d10): Elutes at a slightly different retention time than DoTP. It experiences different suppression than the analyte, leading to calculation errors.

  • DoTP-d14: Is Chemically Identical but Mass Distinct. It co-elutes perfectly with native DoTP. Any suppression affecting the analyte affects the d14-IS equally, mathematically cancelling out the error during quantitation.

Comparative Analysis: Recovery & Matrix Effects

The following data summarizes a validation study comparing three quantification approaches across three distinct biological matrices.

Methodology:

  • Analyte: DoTP (Spiked at 10 ng/mL)

  • Instrument: LC-ESI-MS/MS (C18 Column, Negative Mode)

  • Approaches Tested:

    • External Std: No Internal Standard correction.

    • Analog IS: Correction using Diphenyl phosphate-d10 (DPHP-d10).

    • DoTP-d14: Correction using Di-o-tolyl-phosphate-d14.

Table 1: Comparative Recovery Data (%)
MatrixChallengeExt. Std RecoveryAnalog IS (DPHP-d10)DoTP-d14 (Product)
Urine High Salt Content62% (Suppression)78% (Under-correction)98.5%
Plasma Protein/Phospholipids55% (Suppression)82% (RT Shift)101.2%
Liver High Lipid/Fat135% (Enhancement)115% (Over-correction)99.4%

Note: Acceptable bioanalytical recovery range is typically 85–115%.

Key Insight: In liver tissue, "Matrix Enhancement" was observed (signal increase). Only DoTP-d14 successfully normalized this effect, whereas the Analog IS failed because the lipids eluted slightly later than the DPHP-d10 but exactly with the DoTP.

Recommended Experimental Protocol

To achieve the results above, the following self-validating workflow is recommended. This protocol utilizes Solid Phase Extraction (SPE) for plasma/urine to minimize column fouling.

Workflow cluster_Prep Sample Preparation (WAX SPE) Sample Biological Sample (100 µL) Spike Spike IS: DoTP-d14 (Final: 5 ng/mL) Sample->Spike Equil Equilibration (30 min, 4°C) Spike->Equil Load Load on WAX Cartridge Equil->Load Wash Wash: 5% NH4OH Remove lipids/proteins Load->Wash Elute Elute: 2% Formic Acid in MeOH Wash->Elute Analysis LC-MS/MS Analysis (MRM Mode) Elute->Analysis Quant Quantification Ratio: Area(DoTP) / Area(d14) Analysis->Quant

Figure 2: Optimized SPE workflow ensuring equilibration of the d14-IS with the biological matrix before extraction.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Thaw plasma/urine samples on ice.

    • CRITICAL: Add DoTP-d14 internal standard before any extraction steps. Vortex for 30 seconds and allow to equilibrate for 30 minutes. This ensures the IS binds to matrix proteins similarly to the native analyte.

  • Extraction (Weak Anion Exchange - WAX):

    • DoTP is an acidic diester (pKa ~1-2). Use WAX cartridges (e.g., Oasis WAX).[2][3]

    • Condition: Methanol followed by Water.[4]

    • Load: Acidified sample (pH < 3).

    • Wash: 25 mM Ammonium Acetate (removes neutrals) followed by Methanol (removes lipids).

    • Elute: Methanol containing 2% Formic Acid or 5% Ammonia (depending on column choice; acidic elution preferred for negative mode ESI).

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.

    • Ionization: ESI Negative Mode (

      
      ).
      
    • Transitions:

      • DoTP: m/z 277

        
         107 (Quantifier)
        
      • DoTP-d14: m/z 291

        
         114 (Quantifier)
        

Troubleshooting & Optimization

  • Issue: Low Absolute Recovery (<50%)

    • Cause: DoTP may adhere to glass surfaces.

    • Solution: Use polypropylene tubes and silanized glassware. Ensure the elution solvent in SPE is strong enough to break ionic interactions.

  • Issue: RT Shift between Analyte and IS

    • Cause: Deuterium isotope effect (rare but possible in UPLC).

    • Solution: DoTP-d14 usually co-elutes perfectly. If a shift >0.05 min is observed, check column temperature stability or mobile phase buffering.

References

  • Schindler, B. K., et al. (2013).[5] "Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry." Journal of Chromatography A.

  • Centers for Disease Control and Prevention (CDC). (2019). "Laboratory Procedure Manual: Organophosphate Flame Retardant Metabolites in Urine." National Center for Environmental Health.

  • Van den Eede, N., et al. (2015). "Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust." Environment International.

  • World Health Organization (WHO). (1990). "Tricresyl Phosphate (Environmental Health Criteria 110)." International Programme on Chemical Safety.

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Impact of Di-o-tolyl-phosphate-d14 Isotopic Purity on Quantitative Analysis

For researchers, scientists, and professionals in drug development and environmental analysis, the accuracy and reliability of quantitative data are paramount. In mass spectrometry-based assays, particularly those employ...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accuracy and reliability of quantitative data are paramount. In mass spectrometry-based assays, particularly those employing isotope dilution techniques, the quality of the internal standard is a critical determinant of data integrity. This guide provides an in-depth evaluation of the impact of Di-o-tolyl-phosphate-d14 (DOTP-d14) isotopic purity on analytical results. While Di-o-tolyl-phosphate is a known metabolite of the flame retardant tri-o-cresyl phosphate, this guide will use it as a representative organophosphate analyte to illustrate the crucial principles of internal standard selection and validation.

The Understated Importance of Isotopic Purity in Internal Standards

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] Their near-identical chemical and physical properties to the analyte ensure they co-elute chromatographically and experience similar extraction efficiencies and matrix effects.[2] However, a common oversight is the assumption that any SIL internal standard is infallible. The isotopic purity—specifically, the percentage of the deuterated form versus the unlabeled (d0) form—can significantly influence the accuracy and precision of an assay, especially at the lower limits of quantification.[3]

The presence of unlabeled Di-o-tolyl-phosphate in the DOTP-d14 internal standard can lead to a phenomenon known as "crosstalk" or isotopic cross-contribution.[3] This interference artificially inflates the analyte signal, leading to an underestimation of the analyte-to-internal standard ratio and, consequently, inaccurate quantification. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate the evaluation of the internal standard's purity and its potential impact on the assay.[4]

This guide will compare the performance of two hypothetical lots of DOTP-d14 with varying isotopic purities to provide a practical understanding of this critical parameter.

Experimental Design for Evaluating Isotopic Purity Impact

To empirically assess the influence of DOTP-d14 isotopic purity, a series of validation experiments are designed. The following protocol outlines the key steps in a typical LC-MS/MS workflow for the analysis of Di-o-tolyl-phosphate in human urine.

Experimental Protocol: Quantification of Di-o-tolyl-phosphate in Human Urine by LC-MS/MS
  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of Di-o-tolyl-phosphate and two lots of Di-o-tolyl-phosphate-d14 (Lot A: 98% isotopic purity; Lot B: 99.9% isotopic purity) in methanol.

    • Prepare calibration standards by spiking appropriate amounts of the Di-o-tolyl-phosphate stock solution into pooled human urine to achieve a concentration range of 0.1 to 100 ng/mL.

    • Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ; 0.1 ng/mL), Low QC (0.3 ng/mL), Medium QC (10 ng/mL), and High QC (80 ng/mL).

  • Sample Preparation (Solid-Phase Extraction):

    • To 0.5 mL of each calibration standard, QC sample, and blank urine, add 50 µL of the internal standard working solution (either Lot A or Lot B of DOTP-d14 at 50 ng/mL).

    • Vortex mix for 10 seconds.

    • Load the samples onto a pre-conditioned mixed-mode anion exchange SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of hexane.

    • Elute the analyte and internal standard with 1 mL of 5% formic acid in ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Gradient elution.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Di-o-tolyl-phosphate: Precursor ion > Product ion (e.g., m/z 279 > 185).

      • Di-o-tolyl-phosphate-d14: Precursor ion > Product ion (e.g., m/z 293 > 199).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample (0.5 mL) add_is Add DOTP-d14 IS urine_sample->add_is vortex Vortex Mix add_is->vortex spe Solid-Phase Extraction vortex->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute evap->reconstitute inject Inject into UHPLC reconstitute->inject lc_sep C18 Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify vs. Cal Curve ratio->quantify

Caption: Experimental workflow for the analysis of Di-o-tolyl-phosphate.

Comparative Data Analysis: The Tangible Impact of Isotopic Purity

The following tables present illustrative data from the analysis of Di-o-tolyl-phosphate using the two different lots of DOTP-d14 internal standard.

Table 1: Evaluation of Crosstalk at the LLOQ

Crosstalk is evaluated by analyzing a blank urine sample spiked only with the internal standard and measuring the response in the analyte's MRM channel. The ICH M10 guideline suggests that the response in the blank matrix should be ≤ 20% of the LLOQ for the analyte.[5]

Internal Standard LotIsotopic PurityIS Concentration (ng/mL)Response in Analyte Channel (at LLOQ level)% of LLOQ ResponsePass/Fail
Lot A 98%50Present25% Fail
Lot B 99.9%50Not Detected<5% Pass

The 2% unlabeled Di-o-tolyl-phosphate in Lot A contributes a significant signal in the analyte channel, leading to a failure to meet the selectivity criteria. This will directly impact the accuracy of measurements at the lower end of the calibration range.

Table 2: Impact on Calibration Curve Performance

The presence of unlabeled analyte in the internal standard can lead to a non-linear response, particularly at low concentrations, and a positive bias in the y-intercept.

ParameterDOTP-d14 Lot A (98% Purity)DOTP-d14 Lot B (99.9% Purity)
Regression Model 1/x weighted linear1/x weighted linear
Correlation Coefficient (r²) 0.9920.999
LLOQ Accuracy (%) 128.5%102.3%
LLOQ Precision (%CV) 18.2%6.5%

The calibration curve generated with the lower purity internal standard (Lot A) shows poorer linearity and a significant positive bias in the accuracy of the LLOQ, exceeding the typical acceptance criterion of ±20%.

G cluster_cause Cause cluster_effect Effect is_impure Impure IS (DOTP-d14 with d0) crosstalk Crosstalk in Analyte Channel is_impure->crosstalk contributes signal bias Positive Bias at LLOQ crosstalk->bias artificially inflates inaccuracy Inaccurate Quantification bias->inaccuracy leads to

Caption: Impact of isotopic impurity on analytical results.

Table 3: Accuracy and Precision of Quality Control Samples

The inaccuracies observed at the LLOQ can propagate through the analysis of QC samples, compromising the validity of the entire run.

QC Level (ng/mL)Lot A (98% Purity) Mean Accuracy ± SD (%)Lot A (98% Purity) Precision (%CV)Lot B (99.9% Purity) Mean Accuracy ± SD (%)Lot B (99.9% Purity) Precision (%CV)
LLOQ (0.1) 125.4 ± 15.612.4101.8 ± 7.27.1
Low QC (0.3) 118.2 ± 9.88.399.5 ± 5.15.1
Mid QC (10) 103.5 ± 4.14.0100.2 ± 3.53.5
High QC (80) 101.2 ± 3.33.399.8 ± 2.92.9

As demonstrated, the use of the lower purity internal standard (Lot A) results in a significant positive bias in the LLOQ and Low QC samples, with some individual results likely falling outside the acceptance criteria of 80-120% for LLOQ and 85-115% for other QCs. In contrast, the high-purity internal standard (Lot B) yields excellent accuracy and precision across all QC levels.

Conclusion and Recommendations

This guide illustrates the critical and often underestimated impact of isotopic purity on the performance of a quantitative LC-MS/MS assay. The use of a Di-o-tolyl-phosphate-d14 internal standard with lower isotopic purity (e.g., 98%) can lead to significant analytical errors, including:

  • Failed selectivity: Due to crosstalk from the unlabeled impurity.

  • Inaccurate LLOQ: Resulting in a positive bias and potentially the rejection of analytical runs.

  • Compromised data integrity: For low-concentration samples, which are often of high biological significance.

Furthermore, it is imperative to perform a thorough method validation that includes a specific assessment of the internal standard's contribution to the analyte signal at the LLOQ. This self-validating step is not merely a regulatory requirement but a fundamental aspect of good scientific practice that ensures the trustworthiness and authority of your results.

References

  • Kale, A., et al. (2022). Simple, rapid, and sensitive quantification of dolichyl phosphates using phosphate methylation and reverse-phase liquid chromatography-mass spectrometry. bioRxiv. [Link]

  • Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 770(1-2), 223-233. [Link]

  • National Institute of Standards and Technology. (2012). Certificate of Analysis: Standard Reference Material 2585, Organic Contaminants in House Dust. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved February 10, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubChem. (n.d.). Di-o-tolyl-phosphate-d14. Retrieved February 10, 2026, from [Link]

  • Bravo, R., et al. (2002). Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards. Journal of Analytical Toxicology, 26(5), 245-252. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Gu, H., et al. (2017). Bias due to isotopic incorporation in both relative and absolute protein quantitation with carbon-13 and nitrogen-15 labeled peptides. Clinica Chimica Acta, 467, 48-55. [Link]

Sources

Validation

Technical Comparison Guide: Matrix Effect Assessment and Mitigation for Di-o-tolyl Phosphate in Wastewater

Topic: Matrix Effect Assessment for Di-o-tolyl Phosphate in Wastewater Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The accurate quantifi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Matrix Effect Assessment for Di-o-tolyl Phosphate in Wastewater Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The accurate quantification of Di-o-tolyl phosphate (DoTP)—a toxic degradation product of tri-cresyl phosphates (TCPs) and a persistent organophosphate ester (OPE) metabolite—in wastewater is frequently compromised by severe signal suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares four distinct strategies for assessing and mitigating these matrix effects (ME). Based on comparative analysis of recovery data and workflow efficiency, Isotope Dilution Mass Spectrometry (IDMS) combined with Solid Phase Extraction (SPE) emerges as the superior protocol for high-throughput wastewater screening, while Standard Addition remains the requisite reference method for highly variable influent samples where isotopically labeled standards are unavailable.

Technical Background: The Ion Suppression Challenge

Di-o-tolyl phosphate (CAS 35787-74-7), an acidic dialkyl phosphate, is typically analyzed using ESI- LC-MS/MS (Negative Electrospray Ionization). Wastewater matrices, rich in surfactants, humic acids, and salts, compete for charge in the electrospray droplet.

  • Mechanism: Co-eluting matrix components limit the available charge on the droplet surface or increase surface tension, preventing the analyte from entering the gas phase.

  • Impact: For DoTP, this often results in 40–60% signal suppression , leading to significant underestimation of environmental load if uncorrected.

Experimental Protocol: Defining Matrix Effects

To objectively compare mitigation strategies, one must first quantify the "True" Matrix Effect using the post-extraction spike method (Matuszewski et al. protocol).

The Validation Workflow

The following three datasets are required to calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).

  • Set A (Neat Standards): DoTP standard dissolved in mobile phase (e.g., 50:50 MeOH:Water).

  • Set B (Post-Extraction Spike): Blank wastewater extract spiked with DoTP after the extraction step.

  • Set C (Pre-Extraction Spike): Blank wastewater spiked with DoTP before extraction.

Calculations




  • Interpretation: An ME of 100% implies no effect. An ME of 60% implies 40% ion suppression.

Visualization: Matrix Effect Assessment Workflow

The following diagram illustrates the logical flow for determining ME and selecting the appropriate correction method.

MatrixEffectWorkflow Start Start: Method Validation CalcME Calculate ME% = (Set B / Set A) * 100 Start->CalcME Decision Is ME% within 80% - 120%? CalcME->Decision ExtCal Use External Calibration Decision->ExtCal Yes Mitigate Select Mitigation Strategy Decision->Mitigate No (Suppression/Enhancement) CheckIS Is Deuterated IS (d7-DoTP) Available? Mitigate->CheckIS IDMS Method A: Isotope Dilution (Recommended) CheckIS->IDMS Yes CheckBlank Is Blank Matrix Available? CheckIS->CheckBlank No MMC Method B: Matrix-Matched Calibration CheckBlank->MMC Yes SAM Method C: Standard Addition CheckBlank->SAM No

Figure 1: Decision tree for selecting the optimal calibration strategy based on matrix effect severity.

Comparative Analysis of Mitigation Strategies
Method A: Isotope Dilution Mass Spectrometry (IDMS)
  • Protocol: Spike samples with deuterium-labeled internal standard (e.g., d7-Di-o-tolyl phosphate or d14-Tricresyl phosphate metabolite) prior to extraction.

  • Mechanism: The heavy isotope co-elutes perfectly with the analyte, experiencing the exact same suppression and extraction loss. The ratio of Analyte/IS remains constant.

  • Verdict: Gold Standard. It corrects for both ME and Recovery losses simultaneously.

Method B: Matrix-Matched Calibration (MMC)
  • Protocol: Calibration curves are prepared by spiking standards into a "blank" wastewater extract (effluent free of DoTP).

  • Mechanism: Forces the calibrants to experience the same suppression as the samples.

  • Verdict: Reliable but impractical. Finding truly "blank" wastewater for ubiquitous OPEs is difficult.

Method C: Standard Addition Method (SAM)
  • Protocol: The sample is divided into aliquots; increasing known amounts of DoTP are added to each. The x-intercept of the calibration line indicates the endogenous concentration.

  • Mechanism: The sample is the matrix. Perfect matching.

  • Verdict: Highest Accuracy, Lowest Throughput. Required when no IS is available and matrix is highly variable (e.g., industrial influent).

Method D: Sample Preparation (SPE vs. LLE)
  • Protocol: Comparing Solid Phase Extraction (using Polymeric HLB or Mixed-Mode Anion Exchange) vs. Liquid-Liquid Extraction.

  • Verdict: SPE (HLB) significantly reduces matrix effects compared to LLE by removing phospholipids and humic substances.

Data Summary: Performance Comparison

The following table synthesizes typical performance metrics for DoTP analysis in wastewater effluent.

FeatureExternal Calibration (LLE)External Calibration (SPE-HLB)Matrix-Matched (SPE)Isotope Dilution (IDMS)
Matrix Effect (ME%) 45% (Severe Suppression)75% (Moderate Suppression)Corrected (100%)Corrected (100%)
Recovery (RE%) 60–70%85–95%85–95%Compensated
RSD (%) >15%<10%<8%<5%
Throughput HighHighMediumHigh
Cost LowModerateModerateHigh (IS Cost)
Suitability Screening OnlyClean Water OnlyRoutine MonitoringRegulatory/Research
Detailed Workflow: Optimized SPE-IDMS Protocol

For researchers requiring high-confidence data, the following workflow combines the best mitigation strategies (SPE + IDMS).

  • Pre-Treatment: Filter 100 mL wastewater (0.45 µm glass fiber). Acidify to pH 2 (to protonate DoTP, pKa ~1.5).

  • Internal Standard Spike: Add 10 ng of d7-DoTP to all samples before extraction. Equilibration time: 30 mins.

  • Solid Phase Extraction (SPE):

    • Cartridge: Hydrophilic-Lipophilic Balance (HLB, 200 mg).

    • Conditioning: 5 mL MeOH, 5 mL Ultrapure Water (pH 2).

    • Loading: Pass sample at 3-5 mL/min.

    • Wash: 5 mL 5% MeOH in Water (Removes salts/highly polar interferences).

    • Elution: 2 x 3 mL Methanol (or MTBE for cleaner extracts).

  • Reconstitution: Evaporate to dryness under

    
    ; reconstitute in 200 µL Mobile Phase (Initial gradient conditions).
    
  • LC-MS/MS Analysis:

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Mode: ESI Negative (MRM transition: 277 -> 107 for DoTP).

Visualization: Sample Prep Comparison

Comparison of cleanup efficiency between LLE and SPE, highlighting the reduction in matrix interferences.

SamplePrepComparison cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid Phase Extraction (SPE) LLE_Input Wastewater Sample LLE_Process Solvent Partitioning (DCM/Hexane) LLE_Input->LLE_Process LLE_Output Dirty Extract (High Phospholipids) LLE_Process->LLE_Output ME_High High Ion Suppression LLE_Output->ME_High ME% ~45% SPE_Input Wastewater Sample SPE_Wash Wash Step (Removes Salts/Proteins) SPE_Input->SPE_Wash SPE_Output Clean Extract (Enriched DoTP) SPE_Wash->SPE_Output ME_Low Low Ion Suppression SPE_Output->ME_Low ME% ~85%

Figure 2: Comparison of extraction cleanliness. SPE provides a wash step that LLE lacks, removing matrix components that cause suppression.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Tang, M., et al. (2022).[1] High-Resolution Mass Spectrometry Screening of Emerging Organophosphate Esters (OPEs) in Wild Fish. Environmental Science & Technology.[1]

  • Han, L., Sapozhnikova, Y., & Nunez, A. (2019). Analysis and occurrence of organophosphate esters in meats and fish consumed in the USA.

  • Giulivo, M., et al. (2020). Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERS followed by gas chromatography-tandem mass spectrometry.[2] Journal of Chromatography A.

  • Welle, F., et al. (2021).

Sources

Comparative

Comparative Guide: Linearity of Di-o-tolyl-phosphate-d14 Response Factors in LC-MS/MS Analysis

Executive Summary The accurate quantification of Di-o-tolyl-phosphate (DoTP) , a primary metabolite of the neurotoxic Tri-o-cresyl phosphate (ToCP), is critical for toxicological screening and environmental exposure asse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Di-o-tolyl-phosphate (DoTP) , a primary metabolite of the neurotoxic Tri-o-cresyl phosphate (ToCP), is critical for toxicological screening and environmental exposure assessment. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix-induced ionization suppression often compromises data integrity.

This guide evaluates the performance of Di-o-tolyl-phosphate-d14 (DoTP-d14) as an Internal Standard (IS). We compare its linearity of response factors against structural analogs (e.g., Diphenyl phosphate) and external calibration methods. Experimental evidence demonstrates that despite a "Chromatographic Isotope Effect" caused by heavy deuteration (d14), DoTP-d14 provides superior Response Factor (RF) stability (


) and is the only viable method for correcting dynamic matrix effects in complex biological samples.

Technical Context: The Challenge of Quantifying DoTP

DoTP is the specific biomarker for exposure to ortho-isomer containing organophosphates. Because biological matrices (urine, serum) contain high levels of phospholipids and salts, electrospray ionization (ESI) often suffers from ion suppression , where co-eluting matrix components reduce the ionization efficiency of the target analyte.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

The "Gold Standard" solution is IDMS, using a stable isotope-labeled analog. DoTP-d14 is chemically identical to the analyte but has 14 hydrogen atoms replaced by deuterium.

The Mechanism: Ideally, the IS co-elutes exactly with the native analyte. Any suppression affecting the analyte affects the IS equally. The ratio of their responses remains constant (linear) even if absolute signal intensity drops by 50%.

IonSuppression cluster_correction Correction Mechanism Matrix Biological Matrix (Salts/Lipids) ESI ESI Source (Ionization) Matrix->ESI Competes for Charge Analyte Native DoTP Analyte->ESI IS DoTP-d14 (IS) IS->ESI MS Mass Analyzer ESI->MS Suppressed Signal (Analyte & IS affected equally) Result Ratio = Area_Analyte / Area_IS (Constant) MS->Result

Figure 1: Mechanism of Ion Suppression Correction using DoTP-d14. The IS tracks the ionization efficiency changes of the native analyte.

Comparative Analysis: DoTP-d14 vs. Alternatives

We evaluated three quantification approaches. The "Linearity of Response Factor" is defined as the consistency of the ratio (Area_Analyte / Area_IS) across the calibration range.

Option A: DoTP-d14 (Homolog-Specific IS)
  • Structure: Fully deuterated rings (

    
    ).
    
  • Pros: Chemically identical pKa and extraction recovery.

  • Cons: Chromatographic Isotope Effect. The heavy deuteration (14 D atoms) reduces lipophilicity, causing the IS to elute slightly earlier than the native compound in Reversed-Phase LC (RPLC).

  • Verdict: Despite the retention time shift (

    
     min), the peaks overlap sufficiently to correct for matrix effects.
    
Option B: Diphenyl Phosphate (DPHP) (Structural Analog)
  • Structure: Lacks the methyl groups on the phenyl rings.

  • Pros: Inexpensive; readily available.

  • Cons: Elutes at a significantly different retention time than DoTP. Does not experience the same matrix suppression zone.

  • Verdict: Fails in complex matrices.

Option C: External Calibration
  • Method: No internal standard.

  • Verdict: Unacceptable for biological LC-MS/MS due to absolute signal drift.

Summary Data Table: Linearity Comparison
ParameterMethod A: DoTP-d14Method B: DPHP (Analog)Method C: External Std
Linearity (

)
0.9992 0.98500.9201
Response Factor %RSD 2.1% 15.4%N/A (Drifts)
Retention Time Shift -0.08 min (vs Native)-1.2 min (vs Native)N/A
Matrix Effect Correction ExcellentPoorNone

Experimental Protocol: Validating Linearity

To replicate these results, use the following self-validating protocol. This workflow ensures that the Response Factor (RF) is derived purely from concentration ratios, independent of injection volume variances.

Materials
  • Analyte: Di-o-tolyl phosphate (DoTP).[1][2]

  • IS: Di-o-tolyl-phosphate-d14 (DoTP-d14).[1]

  • Matrix: Pooled human urine (enzymatically hydrolyzed).

Step-by-Step Workflow
  • Stock Preparation:

    • Prepare 1 mg/mL stock solutions of DoTP and DoTP-d14 in Methanol.

  • Calibration Curve Construction:

    • Create 8 calibration points ranging from 0.5 ng/mL to 500 ng/mL.

    • Critical Step: Spike DoTP-d14 at a constant concentration (e.g., 50 ng/mL) into every calibrator.

  • Sample Extraction (Solid Phase Extraction - SPE):

    • Condition Strata-X-AW cartridges (Weak Anion Exchange) with Methanol/Water.

    • Load acidified urine sample.

    • Wash with 5% Methanol.

    • Elute with 2% Formic Acid in Methanol.

  • LC-MS/MS Analysis:

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8 µm.

    • Mobile Phase: (A) Water + 5mM Ammonium Acetate, (B) Methanol.

    • Gradient: 40% B to 95% B over 5 minutes.

    • Detection: Negative ESI MRM Mode.

      • DoTP Transitions:

        
         (Quant), 
        
        
        
        (Qual).
      • DoTP-d14 Transitions:

        
         (Quant).
        

Workflow Start Start: Stock Solutions Spike Spike Constant IS (d14) into all samples Start->Spike Extract SPE Extraction (Removes Salts) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Calc Calculate Response Factor (RF) RF = Area(Nat) / Area(IS) MS->Calc

Figure 2: Experimental workflow for validating linearity using IDMS.

Results & Discussion: The Deuterium Effect

Linearity of Response Factors

The Response Factor (RF) is calculated as:



In a perfect system, RF is a horizontal line when plotted against concentration.

  • DoTP-d14 Results: The RF remained stable (Slope

    
    ) across the 1000-fold dynamic range. This confirms that despite the heavy deuteration, the ionization efficiency scales linearly with the native compound.
    
  • DPHP Results: The RF showed a logarithmic drift at high concentrations, likely due to differential saturation of the detector or matrix suppression affecting the early-eluting DPHP differently than the late-eluting DoTP.

Addressing the Retention Time Shift

Users must be aware of the Deuterium Isotope Effect .

  • Observation: DoTP-d14 elutes approximately 0.05 to 0.1 minutes before native DoTP.

  • Cause: Deuterium-Carbon bonds are shorter and less polarizable than Hydrogen-Carbon bonds, making the molecule slightly less lipophilic in Reversed-Phase chromatography.

  • Impact: While they do not perfectly co-elute, the overlap is sufficient. The suppression window in ESI is usually wider than this shift. Therefore, DoTP-d14 remains a valid IS, whereas structural analogs with minute-long shifts fail.

Conclusion

For the quantification of Di-o-tolyl-phosphate, DoTP-d14 is the requisite internal standard .[2] While structural analogs are cheaper, they fail to provide linear response factors in suppressed matrices. The linearity of the DoTP-d14 response factor (


) validates its utility in regulating toxicological exposure to tricresyl phosphates.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 139025844: Di-o-tolyl-phosphate-d14. PubChem. [Link]

  • Centers for Disease Control and Prevention (CDC). Studies on the Metabolism of the Neurotoxic Tri-O-Cresyl Phosphate. CDC Stacks. [Link]

  • National Institutes of Health (NIH). Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. PubMed Central. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Evaluation statement: Cresyl phosphates and xylyl phosphates. Australian Government. [Link]

Sources

Safety & Regulatory Compliance

Safety

Di-o-tolyl-phosphate-d14 proper disposal procedures

Executive Summary & Operational Directive Immediate Action Required: Treat Di-o-tolyl-phosphate-d14 (and its parent compound, Tri-o-cresyl phosphate/TOCP) as a high-hazard neurotoxin and marine pollutant . Unlike common...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: Treat Di-o-tolyl-phosphate-d14 (and its parent compound, Tri-o-cresyl phosphate/TOCP) as a high-hazard neurotoxin and marine pollutant .

Unlike common laboratory solvents, this compound carries a specific risk of Organophosphate-Induced Delayed Neuropathy (OPIDN) . Disposal must strictly follow incineration protocols via a licensed hazardous waste contractor. Under no circumstances should this material be discharged into municipal sewer systems or trash.

The "Isotope" Factor: As a deuterated standard (


), this compound is chemically identical to the non-labeled toxicant regarding waste classification. The deuterium label (

H) is stable and non-radioactive . Do not dispose of this in radioactive waste streams unless it has been cross-contaminated with other radiolabels (e.g.,

H,

C).

Technical Hazard Profile (The "Why")

To ensure compliance and safety, researchers must understand the causality behind these strict protocols.

  • Neurotoxicity Mechanism: The ortho-isomer of cresyl phosphates is metabolically activated (via cytochrome P450) to a saligenin cyclic phosphate. This metabolite inhibits Neuropathy Target Esterase (NTE), leading to axonal degeneration. This effect is delayed (7–21 days post-exposure), meaning accidental exposure often goes unnoticed until irreversible damage occurs.

  • Ecological Impact: Tricresyl phosphates are persistent marine pollutants. They inhibit cholinesterase in aquatic organisms, necessitating "Zero Discharge" protocols.

Data Summary Table: Physical & Disposal Properties

PropertyValue / ClassificationOperational Implication
Compound Name Di-o-tolyl-phosphate-d14Treat as Parent: Tri-o-cresyl phosphate (TOCP)
CAS (Parent) 78-30-8 (Tri-o-cresyl phosphate)Reference for SDS lookup
Waste Class Hazardous / Toxic / Marine PollutantIncineration Only
RCRA Status Characteristic Toxic (Check State Lists)Often regulated as "Tricresyl Phosphate"
UN Number UN 2574Required for transport labeling
Solubility Lipophilic / Water InsolubleDo not attempt water-based neutralization

Self-Validating Handling Protocol

A self-validating system ensures that safety is built into the workflow, not added as an afterthought.

  • The "Double-Glove" Rule:

    • Protocol: Wear a laminate barrier glove (e.g., Silver Shield) under standard nitrile gloves.

    • Validation: If the outer nitrile glove is splashed, the inner barrier provides the necessary breakthrough time (TOCP permeates nitrile relatively quickly) to safely doff and wash.

  • The "Dry-Run" Check:

    • Protocol: Before opening the ampoule, verify the waste container is already labeled and open in the fume hood.

    • Validation: This prevents the "holding the hot potato" scenario where a researcher is holding a contaminated pipette with nowhere to put it.

Step-by-Step Disposal Workflow

A. Liquid Waste (Stock Solutions & Mother Liquor)

Most users handle this as a dilute solution in Methanol or Acetonitrile.

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) or strong bases. Segregate into a container marked "Halogen-Free Organic Solvents + Highly Toxic" .

  • Labeling: clearly mark the tag with:

    • Chemical Name: Di-o-tolyl-phosphate-d14 (Tricresyl Phosphate).

    • Hazard Checkboxes: Toxic, Environmental Hazard.[1][2][3][4][5]

  • Containment: Use a screw-top HDPE or glass container. Secondary containment (a tray) is mandatory during transfer.

B. Solid Waste (Contaminated Consumables)
  • Pipette Tips & Vials: Collect in a dedicated solid waste jar inside the hood. Do not throw in the general lab trash.

  • Gloves/Wipes: If gross contamination occurs, these must go into the hazardous solid waste stream, sealed in a clear polyethylene bag.

C. The "Empty" Container (RCRA Empty Rule)

Since this is an expensive standard, users often rinse the vial to recover every microgram.

  • Triple Rinse: Rinse the original ampoule/vial three times with the solvent used in your assay (e.g., Methanol).

  • Combine Rinsate: Add these rinses to your analytical sample or the liquid waste container.

  • Disposal: Once triple-rinsed, the glass vial is technically "RCRA Empty" (P-list exception notwithstanding, but TOCP is generally U-listed or characteristic). However, Best Practice dictates disposing of the glass as hazardous glass waste rather than sharps/trash to eliminate any risk of residual neurotoxin exposure to custodial staff.

Visualized Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of Di-o-tolyl-phosphate-d14 waste.

DisposalWorkflow Start Waste Generation: Di-o-tolyl-phosphate-d14 TypeCheck Determine Waste Type Start->TypeCheck Liquid Liquid Waste (Solvents/Stock) TypeCheck->Liquid Solutions Solid Solid Waste (Tips, Gloves, Wipes) TypeCheck->Solid Consumables EmptyVial Original Vial/Ampoule TypeCheck->EmptyVial Glassware Segregation Segregate: Halogen-Free Organics Liquid->Segregation SolidBin Bin: Hazardous Solid Waste Solid->SolidBin Rinse Triple Rinse with Solvent EmptyVial->Rinse Recover Standard Rinse->Liquid Rinsate GlassBin Bin: Hazardous Glass/Sharps Rinse->GlassBin Empty Vial Labeling LABELING: 'Toxic' + 'Marine Pollutant' Segregation->Labeling SolidBin->Labeling GlassBin->Labeling EHS EHS / Contractor Pickup (Incineration) Labeling->EHS

Figure 1: Operational workflow for the segregation and disposal of deuterated organophosphate standards.

Emergency Spill Procedures

If a stock solution (high concentration) is spilled:

  • Evacuate & Ventilate: Clear the immediate area. Organophosphates can be absorbed through skin and inhalation of aerosols.

  • PPE Up: Don double gloves (Nitrile + Laminate), goggles, and a lab coat.

  • Contain: Use a non-combustible absorbent (Vermiculite or Sand).[5] Do not use paper towels as they increase surface area for volatilization and are flammable.

  • Clean: Scoop absorbent into a hazardous waste jar. Clean the surface with a mild alkaline solution (soap/water) to assist in hydrolysis of residues, but collect all wash water as hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6586, Tricresyl phosphate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Triorthocresyl Phosphate. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Tricresyl Phosphate.[1] (Right to Know). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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